Amidotrizoic acid anion
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-diacetamido-2,4,6-triiodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPYQUNUQOZFHG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8I3N2O4- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.91 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Chemical Classification of the Amidotrizoic Acid Anion
IUPAC Designation and Systematic Naming Conventions for the Amidotrizoic Acid Anion
The systematic name for the this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 3,5-diacetamido-2,4,6-triiodobenzoate . radiopaedia.orgnih.gov This name is derived from its corresponding conjugate acid, 3,5-diacetamido-2,4,6-triiodobenzoic acid. nih.govebi.ac.uk
The nomenclature is constructed based on the following structural components:
Benzoate: This is the parent structure, indicating a carboxylate anion (–COO⁻) attached to a benzene (B151609) ring. It is formed by the deprotonation of the carboxylic acid group of benzoic acid.
3,5-diacetamido: This prefix indicates the presence of two acetamido groups (–NHCOCH₃) attached to the benzene ring at the 3rd and 5th carbon positions. nih.gov
2,4,6-triiodo: This prefix specifies that three iodine atoms are substituted on the benzene ring at the 2nd, 4th, and 6th carbon positions. nih.gov
The formation of the anion's name follows the standard IUPAC convention of replacing the "-oic acid" suffix of the parent carboxylic acid with "-oate" to denote the conjugate base. wiktionary.org
Synonyms and Historical Terminology in Academic Literature
In scientific and medical literature, the this compound is frequently referred to by several synonyms. The most common of these are Diatrizoate and Amidotrizoate . radiopaedia.orgwiktionary.orgwikipedia.org These names are often used interchangeably with the formal IUPAC designation.
Historically, various terms have been used, reflecting its development and use. Some of these synonyms found in academic and chemical databases include:
Amidotrezoate nih.gov
Urogranoic Acid nih.govcontaminantdb.ca
Urografin Acid ebi.ac.ukcontaminantdb.ca
Acidum amidotrizoicum ebi.ac.ukcontaminantdb.ca
The name "diatrizoate" is a contraction derived from the more complex IUPAC name, specifically referencing the di -acetamido and tri -iodo substitutions on the benzoate core. radiopaedia.org
Chemical Family and Structural Classifications of the this compound within Benzoic Acid Derivatives
The this compound is classified as a highly substituted derivative of benzoic acid. nih.govebi.ac.ukgoogle.com Its core chemical identity is defined by the benzoic acid structure, which consists of a benzene ring attached to a carboxyl group. ebi.ac.uk
Its specific classifications include:
Tri-iodinated Benzoic Acid Derivative: The most prominent feature of its structure is the presence of three iodine atoms covalently bonded to the aromatic ring. nih.govsolubilityofthings.com This heavy substitution pattern is fundamental to its chemical properties.
Acetylated Aminobenzoic Acid: The anion contains two acetamido (–NHCOCH₃) groups. ebi.ac.uk This places it in the family of acetamides and aminobenzoic acids. contaminantdb.caebi.ac.uk
Organoiodine Compound: Due to the carbon-iodine bonds, it is categorized as an organoiodine compound. ebi.ac.uk
The molecular architecture is a benzene ring with substitutions at five positions (2, 3, 4, 5, and 6), making it a pentasubstituted benzene derivative. The high degree of substitution, particularly with heavy iodine atoms, significantly influences the molecule's electron density and physical properties.
Synthetic Methodologies and Precursor Chemistry of Amidotrizoic Acid
Traditional Synthetic Routes to Amidotrizoic Acid
The conventional synthesis of amidotrizoic acid typically begins with benzoic acid and proceeds through nitration, reduction, iodination, and acetylation. quickcompany.insmolecule.comgoogle.com This sequence is designed to strategically add the necessary functional groups to the aromatic ring.
A common starting point in the traditional synthesis is 3,5-dinitrobenzoic acid, which is itself prepared by the nitration of benzoic acid using a mixture of sulfuric acid and fuming nitric acid. orgsyn.orgchemicalbook.com The two nitro groups are then reduced to form the crucial intermediate, 3,5-diaminobenzoic acid. quickcompany.ingoogle.com
Several reduction methods have been employed for this step:
Catalytic Hydrogenation: This is an environmentally cleaner approach where the reduction is carried out using hydrogen gas under pressure in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C). google.comdissertationtopic.net The reaction is often performed in an aqueous solution of the sodium salt of 3,5-dinitrobenzoic acid. google.com This method can achieve high yields (over 95%) and purity (over 99%). google.comdissertationtopic.net
Metal/Acid Systems: Historically, reducing agents like stannous chloride or iron in acetic acid were used. smolecule.com A process using an iron-acetic acid system with a catalytic amount of trifluoroacetic acid at 80-85°C has been shown to produce 3,5-diaminobenzoic acid with a 95% yield and 97.8% purity. quickcompany.in
Other Reducing Agents: The use of ammonium (B1175870) sulfide (B99878) has also been reported, though it presents challenges related to handling and purification. google.com
Studies have also investigated the catalytic properties of bi- and trinuclear rhenium thio complexes in the liquid-phase hydrogenation of 3,5-dinitrobenzoic acid, noting that the reaction proceeds in two stages, with the final product being 3,5-diaminobenzoic acid. knutd.edu.ua
| Method | Reagents/Catalyst | Solvent | Conditions | Yield | Purity | Reference |
| Catalytic Hydrogenation | Pd/C, H₂ | Water (as sodium salt) | 3-4 MPa, 50-60°C | >95.1% | 99.3% | google.com |
| Catalytic Hydrogenation | Pd/C, H₂ | Water (as sodium salt) | 2 MPa, 70°C | 95.7% | 99% | dissertationtopic.net |
| Metal/Acid Reduction | Fe/Acetic Acid, Trifluoroacetic acid (cat.) | - | 80-85°C, 2-4 hours | 95.0% | 97.8% | quickcompany.in |
| Mechanochemical CTH | Pd/C, Ammonium formate (B1220265) | Solid State (Ball Milling) | - | Excellent | - | nih.gov |
Table 1. Comparative data on reduction methods for 3,5-Dinitrobenzoic Acid.
Once 3,5-diaminobenzoic acid is obtained, the next critical steps are the introduction of three iodine atoms onto the benzene (B151609) ring, followed by the acetylation of the two amino groups.
The iodination of 3,5-diaminobenzoic acid to form 3,5-diamino-2,4,6-triiodobenzoic acid is a challenging step. quickcompany.in The introduction of the third iodine atom can be difficult, potentially leading to di-iodinated impurities that are hard to remove. quickcompany.in A common iodinating agent is iodine monochloride (ICl) or its salts, such as sodium iododichloride (NaICl₂), typically in an acidic or aqueous medium. quickcompany.in One described process involves the slow addition of a NaICl₂ solution to an aqueous suspension of 3,5-diaminobenzoic acid at 50-55°C over 3 hours, with the reaction continuing for about 24 hours. quickcompany.in
The final step is the N-acetylation of the unstable 3,5-diamino-2,4,6-triiodobenzoic acid to yield the much more stable amidotrizoic acid. quickcompany.insmolecule.com This is typically achieved using an acetylating agent like acetic anhydride (B1165640), sometimes in the presence of acetic acid and a catalyst like trifluoroacetic acid. quickcompany.in The reaction can be completed in a few hours at temperatures between 50-90°C. quickcompany.in
Approaches Involving 3,5-Dinitrobenzoic Acid Reduction
Modern Advancements in Amidotrizoic Acid Synthesis
To overcome the challenges of traditional synthesis, particularly regarding purification and yield, modern techniques have been developed. These focus on improving process efficiency and product quality.
Solid-phase synthesis offers a significant advantage by anchoring the starting material to a solid support, allowing for easy separation of the product from reagents and byproducts at each step. A process has been patented for synthesizing amidotrizoic acid using a hydroxymethyl resin (specifically, methylol polystyrene resin). google.com
The key steps in this solid-phase method are:
Resin-bonding: 3,5-diaminobenzoic acid is attached to the hydroxymethyl resin via an esterification reaction, catalyzed by sodium hydroxide (B78521) in toluene (B28343) at around 100-105°C. google.com
Iodination: The resin-bound compound is then suspended in a solvent like DMF, and iodine monochloride is added in the presence of an acid binder (triethylamine) and a catalyst (potassium iodide) to produce the tri-iodinated product on the resin. google.com
Acylation: The iodinated intermediate, still on the resin, is acylated using acetic anhydride and triethylamine (B128534) in a solvent such as methylene (B1212753) chloride. google.com
Desorption: Finally, the desired product, amidotrizoic acid, is cleaved from the resin using trifluoroacetic acid. The resin can then be recovered and reused. google.com
This method is designed to solve the problems of complex purification and difficult removal of residual impurities associated with traditional solution-phase synthesis. google.com
Catalysis plays a crucial role in optimizing the synthesis of amidotrizoic acid and its intermediates. As mentioned, catalysts are employed in the traditional route, such as trifluoroacetic acid in the reduction step or 4-dimethylaminopyridine (B28879) (DMAP) in acylation reactions. quickcompany.inpatsnap.com A patented method for preparing 3,5-diacetylamino-2,4,6-triiodobenzoyl chloride from 3,5-diamino-2,4,6-triiodobenzoic acid uses 4-dimethylaminopyridine as a catalyst in a one-pot acylation/amidation process. patsnap.com
Broader research into catalytic reactions highlights potential future advancements. For instance, copper-manganese (B8546573) spinel oxides have been shown to be efficient catalysts for the oxidative aminolysis of esters, and various organoboron compounds are being explored for direct catalytic dehydrative amidation, which could offer more atom-economic and environmentally friendly routes for forming amide bonds. google.com Reductive catalysis with palladium on alumina (B75360) (Pd/Al₂O₃) has also been studied for the deiodination of diatrizoate, a transformation relevant to its environmental fate. acs.org
Solid-Phase Loading Techniques for Purity and Yield Enhancement
Derivatization Strategies and Complex Formation of Amidotrizoic Acid Anion
The this compound can be chemically modified or used as a ligand in coordination complexes to enhance its properties for specific applications, primarily in advanced medical imaging.
One major strategy involves the conjugation of amidotrizoic acid to nanostructures. This approach aims to overcome the rapid clearance of small-molecule agents from the body.
Dendrimer-Entrapped Gold Nanoparticles (Au DENPs): Amidotrizoic acid (DTA) has been successfully conjugated to dendrimer-based nanodevices that encapsulate gold nanoparticles. researchgate.netrsc.org In one method, amine-terminated poly(amidoamine) (PAMAM) dendrimers are used as templates to synthesize AuNPs, and DTA is then attached to the dendrimer surface via a coupling reaction. rsc.org This creates a single nanoparticle containing two different radiodense elements (gold and iodine), significantly enhancing the X-ray attenuation effect compared to agents containing only gold or iodine. rsc.orgrsc.org These nanocomplexes have shown good stability and potential for targeted CT imaging. researchgate.netsci-hub.box
LAPONITE® Nanodisks: Amidotrizoic acid has also been conjugated to LAPONITE®, a type of synthetic clay that forms nanodisks. rsc.org This modification aims to improve biocompatibility and imaging performance for applications in CT imaging. smolecule.com
The this compound, with its carboxylate and amide oxygen atoms, can also participate in complex formation. It forms salts with various cations, and its solid-state structures, often as hydrates, have been studied. For instance, the disodium (B8443419) salt crystallizes as a channel hydrate (B1144303) structure where water molecules coordinate to the sodium cations, which in turn interact with the diatrizoate anions. researchgate.netresearchgate.net
| Derivative/Complex | Components | Key Feature/Purpose | Reference |
| Au DENP-DTA Nanocomplex | Gold Nanoparticle, PAMAM Dendrimer, Diatrizoic Acid | Combines two radiodense elements (Au & I) for enhanced CT imaging contrast. | researchgate.net, rsc.org |
| DTA-modified LAPONITE® | LAPONITE® Nanodisk, Diatrizoic Acid | Nanoparticle platform to improve in vivo imaging performance. | rsc.org |
| Sodium Diatrizoate Hydrate | Diatrizoate Anion, Sodium Cation(s), Water | Crystalline solid form where the anion is part of a complex hydrated salt structure. | researchgate.net |
Table 2. Examples of Derivatization and Complex Formation of this compound.
Synthesis of Lanthanoid Complexes with Diatrizoic Acid (this compound)
Research has demonstrated a straightforward and effective method for the synthesis of lanthanoid (Ln) complexes using diatrizoic acid (DTAH) and lanthanoid oxides (Ln₂O₃). jcu.edu.aupublish.csiro.auresearchgate.net This process can be carried out at room temperature, yielding crystalline products. jcu.edu.aupublish.csiro.auresearchgate.netdntb.gov.uagrafiati.com
A general synthetic pathway involves the direct reaction of the respective lanthanoid oxide with diatrizoic acid in an aqueous medium. jcu.edu.aupublish.csiro.auresearchgate.net The reaction yields complexes with the general formula [Ln(H₂O)₈][DTA]₃, where DTA represents the diatrizoate anion. jcu.edu.aupublish.csiro.auresearchgate.net The yields vary depending on the specific lanthanoid, with good yields observed for lighter lanthanoids and moderate yields for heavier ones. jcu.edu.aupublish.csiro.auresearchgate.netgrafiati.com
A key structural feature of these complexes is that the diatrizoate anion does not directly coordinate with the lanthanoid metal ion. jcu.edu.aupublish.csiro.auresearchgate.netdntb.gov.uagrafiati.com Instead, the metal center is coordinated exclusively by solvent molecules. jcu.edu.aupublish.csiro.auresearchgate.netdntb.gov.ua When these complexes are recrystallized from water, the metal ion is typically coordinated by eight water molecules. jcu.edu.auresearchgate.net If recrystallization is performed using dimethyl sulfoxide (B87167) (DMSO), the resulting complexes adopt the formulation [Ln(DMSO)₄(H₂O)₄][DTA]₃. jcu.edu.aupublish.csiro.auresearchgate.netdntb.gov.ua X-ray crystallography has been instrumental in confirming these structures. jcu.edu.aupublish.csiro.auresearchgate.net
| Lanthanoid (Ln) | Precursors | Solvent for Recrystallization | Complex Formulation | Reference |
| Lanthanum (La) | La₂O₃, Diatrizoic Acid | DMSO | [La(DMSO)₄(H₂O)₄][DTA]₃ | jcu.edu.auresearchgate.net |
| Neodymium (Nd) | Nd₂O₃, Diatrizoic Acid | DMSO | [Nd(DMSO)₄(H₂O)₄][DTA]₃ | jcu.edu.auresearchgate.net |
| Samarium (Sm) | Sm₂O₃, Diatrizoic Acid | DMSO | [Sm(DMSO)₄(H₂O)₄][DTA]₃ | jcu.edu.auresearchgate.net |
| Europium (Eu) | Eu₂O₃, Diatrizoic Acid | DMSO | [Eu(DMSO)₄(H₂O)₄][DTA]₃ | jcu.edu.auresearchgate.net |
| Dysprosium (Dy) | Dy₂O₃, Diatrizoic Acid | DMSO | [Dy(DMSO)₄(H₂O)₄][DTA]₃ | jcu.edu.auresearchgate.net |
| Dysprosium (Dy) | Dy₂O₃, Diatrizoic Acid | Water | [Dy(H₂O)₈][DTA]₃·7H₂O | jcu.edu.aupublish.csiro.auresearchgate.net |
Formation of Organic Salts and Their Synthetic Implications (e.g., Meglumine (B1676163), Sodium Salts)
The this compound is commonly prepared and utilized as an organic salt, most notably with meglumine and sodium cations. The formation of these salts enhances properties such as solubility in aqueous solutions.
The synthesis of these salts is predicated on the initial synthesis of diatrizoic acid itself. The common industrial production route for diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) begins with a benzoic acid derivative. wikipedia.orgsmolecule.com One pathway starts with the reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid. wikipedia.org This diamino intermediate is then subjected to an iodination reaction, introducing three iodine atoms onto the benzene ring at the 2, 4, and 6 positions to form 3,5-diamino-2,4,6-triiodobenzoic acid. wikipedia.orgpatsnap.com The final step in forming the acid is the acylation of the two amino groups using a reagent like acetic anhydride. wikipedia.orgsmolecule.com
Synthesis of Meglumine Diatrizoate: Meglumine diatrizoate is formed through an acid-base reaction between diatrizoic acid and meglumine (N-methylglucamine), an amino sugar derived from sorbitol. smolecule.comgoogle.com The synthesis involves the neutralization of the carboxylic acid group of diatrizoic acid with the amine functionality of meglumine. smolecule.com This reaction is typically carried out in a 1:1 molar ratio to ensure complete salt formation. smolecule.com The reaction often utilizes an aqueous ethanol (B145695) solvent system to facilitate the dissolution of reactants and crystallization of the product. smolecule.com
Synthesis of Sodium Diatrizoate: Sodium diatrizoate is the sodium salt of diatrizoic acid. chemicalbook.combiosynth.com Its synthesis involves the reaction of diatrizoic acid with a suitable sodium base, such as sodium hydroxide. This neutralization reaction results in the formation of the sodium salt, which is highly soluble in water. smolecule.com
The synthetic implications of forming these salts are significant. By converting the sparingly soluble diatrizoic acid into its meglumine or sodium salt, its utility is greatly expanded, particularly in applications requiring high aqueous solubility. The choice of the cation (meglumine or sodium) can influence the physicochemical properties of the final formulation.
| Salt Name | Precursors | Key Reaction Type | Synthetic Importance | Reference |
| Meglumine Diatrizoate | Diatrizoic Acid, Meglumine | Acid-Base Neutralization | Formation of a highly water-soluble salt. | smolecule.com |
| Sodium Diatrizoate | Diatrizoic Acid, Sodium Hydroxide | Acid-Base Neutralization | Formation of a highly water-soluble salt. | smolecule.comchemicalbook.com |
Advanced Structural Characterization and Solid State Chemistry of Amidotrizoic Acid Anion Systems
Crystallographic Analysis of Amidotrizoic Acid and Its Salts
Crystallographic methods are indispensable tools for elucidating the three-dimensional arrangement of atoms and molecules within a crystal lattice. researchgate.netfzu.cz For amidotrizoic acid and its salts, these techniques reveal critical information about conformation, packing, and the hydrogen-bonding networks that define their solid-state structures. researchgate.netresearchgate.net
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the precise molecular structure and packing in the crystalline state. fzu.czuhu-ciqso.es Studies on various crystalline forms of diatrizoic acid (DTA), including two hydrated, three anhydrous, and nine solvated forms, have been conducted using this technique. researchgate.net These analyses provide detailed information on bond lengths, angles, and the conformation of the amidotrizoic acid anion and its associated cations. uhu-ciqso.es
For instance, the crystal structure of meglumine (B1676163) diatrizoate, determined from synchrotron X-ray powder diffraction data and optimized with density functional theory, reveals a monoclinic space group P21. osti.govcambridge.org The structure consists of alternating double layers of cations and anions, intricately linked by a three-dimensional network of hydrogen bonds. osti.gov The disodium (B8443419) salt of diatrizoic acid crystallizes in a tetragonal channel hydrate (B1144303) structure. researchgate.netresearchgate.net
Data from SC-XRD studies, such as unit cell dimensions and space groups, are crucial for understanding the fundamental building blocks of these crystalline materials.
Table 1: Crystallographic Data for Selected Amidotrizoic Acid Salts
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
|---|---|---|---|---|---|---|---|---|---|
| Meglumine Diatrizoate | (C₇H₁₈NO₅)(C₁₁H₈I₃N₂O₄) | Monoclinic | P2₁ | 10.74697 | 6.49364 | 18.52774 | 90.2263 | 1292.985 | 2 |
| Diatrizoic Acid Dihydrate | C₁₁H₉I₃N₂O₄ · 2H₂O | - | - | - | - | - | - | - | - |
Note: Detailed crystallographic data for the dihydrate and tetrahydrate forms are extensive and can be found in specialized crystallographic databases. The table above provides an illustrative example.
Powder X-ray Diffraction (PXRD) for Polymorphic and Hydrate Characterization
Powder X-ray diffraction (PXRD) is a fundamental technique for characterizing bulk crystalline materials, enabling the identification of different polymorphic forms and the study of hydration and dehydration processes. researchgate.netresearchgate.netrigaku.com By comparing the diffraction pattern of a sample to standard patterns, one can identify the specific crystalline phase or phases present. rigaku.com
In the context of amidotrizoic acid systems, PXRD is essential for monitoring phase transformations that can be induced by changes in temperature and humidity. researchgate.netrigaku.com For example, variable-temperature PXRD has been used to characterize the sequential and reversible polymorphic transformations of anhydrous diatrizoic acid. researchgate.net These studies reveal that while some transitions involve significant structural rearrangements, others are more subtle, manifesting as slight shifts in diffraction peak positions. researchgate.net
The monosodium salt of diatrizoic acid exhibits a particularly complex solid-state landscape, with five identified hydrates. researchgate.netnih.gov PXRD is instrumental in distinguishing between these hydrated forms and in studying their interconversion and potential for amorphization upon water release. researchgate.net
Neutron Diffraction for Hydrogen Bonding Elucidation
While X-ray diffraction provides excellent information on the location of heavier atoms, neutron diffraction is a powerful complementary technique for accurately determining the positions of hydrogen atoms. researchgate.netresearchgate.net This is due to the different scattering mechanisms; X-rays interact with electron clouds, while neutrons interact with atomic nuclei. researchgate.netnih.gov
Single-crystal neutron diffraction studies have been performed on diatrizoic acid dihydrate and monosodium diatrizoate tetrahydrate. researchgate.net These investigations provide precise data on the hydrogen bonding networks within these structures. researchgate.netresearchgate.net Understanding the geometry of hydrogen bonds is critical, as they play a pivotal role in the stabilization of the crystal lattice. academie-sciences.fracademie-sciences.fr Strong hydrogen bonds, with O···O distances typically in the range of 2.4–2.55 Å, are of particular interest. academie-sciences.fracademie-sciences.fr Neutron diffraction can reveal whether these bonds are symmetric or asymmetric and provide details on proton disorder. academie-sciences.fr
Hydrate and Solvate Formation Mechanisms
The propensity of amidotrizoic acid and its salts to form hydrates and solvates is a significant aspect of their solid-state chemistry. researchgate.netacs.org The incorporation of water or solvent molecules into the crystal lattice can have a profound impact on the stability, solubility, and other physical properties of the material.
Investigation of Stoichiometric and Non-Stoichiometric Hydrates
Hydrates can be broadly classified as stoichiometric or non-stoichiometric. acs.orgnih.gov Stoichiometric hydrates contain a fixed, integer or simple fractional, number of water molecules per host molecule in the crystal lattice. nih.gov Their dehydration often leads to a distinct phase change, which can be crystalline or amorphous. nih.govrsc.org
In contrast, non-stoichiometric hydrates can have a variable water content within a certain range of relative humidity (RH) without a significant change in the crystal structure. nih.govacs.org The dehydration of a non-stoichiometric hydrate may result in an isomorphic dehydrate, which retains the main structural features of the parent hydrate. nih.gov
The monosodium salt of diatrizoic acid is a notable example, exhibiting both stoichiometric and non-stoichiometric behavior. researchgate.netnih.govacs.org It forms at least five different hydrates with water content ranging from 0.3 to 8 molar equivalents. researchgate.netnih.gov For example, one of its hydrates is a stoichiometric tetrahydrate, the loss of water from which leads to an amorphous phase. researchgate.net Another dihydrate form displays non-stoichiometric dehydration behavior at relative humidities below 40% at 25°C, resulting in an isomorphic dehydrated structure. researchgate.net
Table 2: Hydration Behavior of Selected Amidotrizoic Acid Sodium Salt Hydrates
| Hydrate Form | Type | Dehydration Behavior |
|---|---|---|
| Dihydrate (HyA) | Non-stoichiometric | Reversible dehydration to an isomorphic structure at RH < 40% |
| Tetrahydrate (HyB) | Stoichiometric | Collapses to an amorphous phase upon dehydration |
Role of Hydrogen Bonding in Solid-State Stability and Interconversion
Hydrogen bonding is a primary driving force in the formation and stabilization of the various solid-state forms of the this compound and its salts. osti.govnih.govrsc.org The water molecules in hydrates and solvent molecules in solvates participate in extensive hydrogen-bonding networks, often coordinating to the cation and interacting with the anion. researchgate.netnih.gov
In the crystal structure of meglumine diatrizoate, hydrogen bonds link the cations and anions into a robust three-dimensional framework. osti.gov Each amide nitrogen atom of the amidotrizoate anion participates in strong N–H···O intermolecular hydrogen bonds. osti.govresearchgate.net The water molecules in the dihydrate of diatrizoic acid are encapsulated between pairs of host molecules, a motif that calculations have shown to be exceptionally stable. researchgate.netrsc.org
The stability of these different solid forms and the pathways of their interconversion are intimately linked to the energetics of the hydrogen bonds. frontiersin.org For instance, the dehydration of a hydrate involves the breaking of hydrogen bonds between the water molecules and the host molecules. The relative strength of these interactions compared to the intermolecular interactions within the host structure itself determines whether the crystal lattice collapses or transforms into a different stable or metastable form. researchgate.net The study of these hydrogen-bonding patterns is therefore crucial for understanding and controlling the solid-state behavior of amidotrizoic acid systems.
Crystallization from Mixed Solvent Systems (e.g., DMSO/Water)
The crystallization of amidotrizoic acid and its salts is highly sensitive to the solvent environment, often employing mixed solvent systems to achieve desired solid-state forms. The use of a mixed solvent system, which typically consists of a "soluble solvent" where the compound dissolves readily and an "insoluble solvent" to induce precipitation, is a strategic approach when a single solvent does not provide optimal crystallization conditions. A common pairing for this compound systems is a mixture of dimethyl sulfoxide (B87167) (DMSO) and water.
Studies on diatrizoic acid (DTA) crystallized from DMSO have revealed a series of solvates with varying DTA-to-DMSO ratios, such as 4:1, 2:1, and 1:1. rsc.orgresearchgate.netacs.orgsemanticscholar.org Analysis of these crystal structures shows a fascinating progression: as the proportion of DMSO decreases, there is a corresponding increase in the self-association between the DTA molecules themselves. rsc.orgacs.orgsemanticscholar.org In all these solvated forms, the strongest interaction is consistently the hydrogen bond between the carboxylic acid group of DTA and a DMSO molecule. acs.orgsemanticscholar.org This suggests a plausible crystallization pathway where weaker interactions may guide the initial intermolecular associations, while the more strongly interacting functional groups remain solvated until the later stages of crystal growth. acs.org
The deliberate use of mixed solvent systems, therefore, provides a powerful tool to navigate the complex solid-state landscape of the this compound, enabling the isolation of various hydrates, solvates, and polymorphs by carefully controlling the molecular self-assembly process.
Intermolecular Interactions and Crystal Packing
The solid-state structures of this compound systems are dictated by a complex interplay of non-covalent interactions, which results in diverse and intricate crystal packing arrangements. Diatrizoic acid is known to crystallize in numerous forms, including hydrates, solvates, and anhydrous polymorphs. researchgate.netrsc.org While the fundamental types of intermolecular interactions are generally similar across these forms, their specific arrangement and hierarchy lead to considerably different crystal lattices. researchgate.netresearchgate.net Key among these forces are cation-anion interactions, extensive hydrogen bonding networks, and, in some cases, halogen bonding involving the iodine substituents.
Cation-Anion Interactions in Amidotrizoic Acid Salt Structures
The nature of the interaction between the this compound and the counter-ion is a critical determinant of the final crystal structure. These interactions can be direct or solvent-mediated.
A clear example of direct interaction is found in the crystal structure of meglumine diatrizoate. osti.govcambridge.orgresearchgate.net Here, the ammonium (B1175870) group of the meglumine cation acts as a hydrogen bond donor, forming a strong N–H∙∙∙O bond directly with the carboxylate group of the this compound. osti.govcambridge.orgresearchgate.net This direct linkage is a primary organizing force in the crystal lattice.
In contrast, many other salt forms exhibit solvent-separated or solvent-coordinated ion pairs. In various sodium diatrizoate hydrates and mixed solvates, the sodium cation is coordinated by water and/or DMSO molecules. researchgate.netnih.govresearchgate.net These solvent molecules effectively form a coordination sphere around the cation, which then interacts with the this compound primarily through hydrogen bonds. A unique coordination motif has been observed in a disodium diatrizoate hydrate, where a single water molecule bridges three individual sodium cations. researchgate.netresearchgate.net Similarly, in lanthanide-diatrizoate complexes crystallized from DMSO/water, the metal centers are exclusively coordinated by solvent molecules, with no direct contact between the lanthanide cation and the anion. dntb.gov.uaresearchgate.netresearchgate.netgrafiati.comgrafiati.com This demonstrates that the cation-anion interaction can be significantly modulated by the presence and type of solvent, leading to vastly different supramolecular assemblies.
Table 1: Cation-Anion Interaction Modes in Amidotrizoic Acid Salt Structures
| Compound | Cation | Interaction Type | Description | Citations |
| Meglumine Diatrizoate | Meglumine (C₇H₁₈NO₅)⁺ | Direct | Strong N–H∙∙∙O hydrogen bond between the cation's ammonium group and the anion's carboxylate group. | osti.gov, cambridge.org, researchgate.net |
| Sodium Diatrizoate Solvates | Na⁺ | Solvent-Mediated | Sodium cation is coordinated by water and/or DMSO molecules, which in turn form hydrogen bonds with the anion. | researchgate.net, nih.gov, researchgate.net |
| Lanthanide Diatrizoate Complexes | Ln³⁺ (e.g., Dy³⁺) | Solvent-Separated | Lanthanide cation is fully coordinated by solvent molecules (H₂O, DMSO), with no direct interaction with the diatrizoate anion. | dntb.gov.ua, researchgate.net, researchgate.net |
Analysis of Hydrogen Bonding Networks within Crystal Lattices
In the crystal structure of meglumine diatrizoate, hydrogen bonds create a comprehensive three-dimensional framework that links all components. osti.govcambridge.orgresearchgate.net Key interactions include:
Cation-Anion: The ammonium group of the meglumine cation donates hydrogen bonds to the carboxylate group of the anion. cambridge.orgcambridge.org
Anion-Anion: The amide N-H groups of the this compound form strong N–H∙∙∙O hydrogen bonds with both the carbonyl and carboxylate oxygen atoms of neighboring anions. osti.govcambridge.orgresearchgate.net
Cation-Cation: The numerous hydroxyl groups on the meglumine cation engage in a variety of O–H∙∙∙O hydrogen bonds with other cations. cambridge.org
This intricate network results in a highly stable, layered structure. osti.govcambridge.orgresearchgate.net
In solvated and hydrated forms, such as those of sodium diatrizoate, the solvent molecules are integral to the hydrogen-bonding scheme. nih.gov Water and DMSO molecules act as both hydrogen bond donors and acceptors, bridging cations and anions and stabilizing the crystal forms. researchgate.netnih.gov For example, in diatrizoic acid dihydrate, water molecules are encapsulated between pairs of host DTA molecules, forming an exceptionally stable motif through strong hydrogen bonds. rsc.orgresearchgate.net The presence and arrangement of these solvent-mediated hydrogen bonds are crucial for the stability of these specific solid-state forms.
Halogen Bonding Interactions Involving Iodine Substituents
While hydrogen bonding is the primary organizing force, halogen bonding provides a secondary, yet significant, contribution to the crystal packing in certain this compound systems. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, iodine) interacts with a nucleophilic site, such as an oxygen atom.
In the crystal structure of certain diatrizoic acid derivatives, intermolecular I∙∙∙O interactions have been observed. researchgate.net These interactions, with distances measured around 3.14 Å, can link molecules into infinite chains along a crystallographic axis. researchgate.net In a DMSO disolvate of diatrizoic acid, a short I∙∙∙O interaction is noted between an iodine atom (I2) and the oxygen of a DMSO molecule (O1S) at a distance of 2.901 Å. rsc.org
Interestingly, analysis shows that while an extended hydrogen-bonding network is a feature of all diatrizoic acid crystal forms, halogen bonding is notably absent in the hydrated crystal forms. researchgate.netresearchgate.net This is attributed to the formation of a highly stable, enclosed hydrogen-bonding network involving the water molecules, which appears to take precedence over the formation of potential halogen bonds. researchgate.net The presence or absence of these weaker, yet directionally specific, halogen bonds can influence the subtle variations in crystal packing between different polymorphs and solvates.
Advanced Analytical Methodologies for Detection and Quantification of Amidotrizoic Acid Anion and Its Transformation Products
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental technique used to separate complex mixtures into their individual components. wikipedia.org This separation is essential before accurate quantification and identification can occur.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of amidotrizoic acid. wikipedia.org In this method, a liquid solvent containing the sample (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org The different components in the sample interact differently with the stationary phase, causing them to travel through the column at different speeds and thus separating them. wikipedia.org
For the analysis of amidotrizoic acid, reversed-phase HPLC (RP-HPLC) is commonly employed. sielc.comsielc.com This involves a non-polar stationary phase and a polar mobile phase. wikipedia.org A typical mobile phase for analyzing diatrizoate (the salt form of amidotrizoic acid) consists of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry-compatible applications. sielc.comsielc.com
UV detection is a common method used in conjunction with HPLC. nih.gov As the separated components elute from the column, they pass through a UV detector. The amidotrizoic acid anion absorbs UV light at a specific wavelength, and the amount of light absorbed is proportional to its concentration. For instance, a developed RP-HPLC method utilized UV detection at 238 nm for the determination of diatrizoate. researchgate.net This method demonstrated good linearity over a concentration range of 2-100 µg/mL. researchgate.net Another HPLC method for analyzing amidotrizoic acid and its decomposition products used UV detection at 258 nm. ptfarm.pl The detection limits for amidotrizoic acid with UV detection have been reported to be as low as 0.05 µg. ptfarm.pl
The following table summarizes typical conditions for HPLC-UV analysis of amidotrizoic acid:
| Parameter | Value | Reference |
| Column | C18, ODS | researchgate.netmdpi.com |
| Mobile Phase | Methanol:water (25:75 v/v), pH 3 | researchgate.net |
| Acetonitrile, water, phosphoric/formic acid | sielc.comsielc.com | |
| Detection | UV at 238 nm or 258 nm | researchgate.netptfarm.pl |
| Linearity Range | 2-100 µg/mL | researchgate.net |
| Detection Limit | 0.05 µg | ptfarm.pl |
Ion Chromatography (IC) for Ionic Species
Ion Chromatography (IC) is a specialized form of chromatography designed for the separation and analysis of ionic species. metrohm.com It is particularly well-suited for analyzing the this compound due to its ionic character. chromatographyonline.com The technique utilizes ion-exchange principles to separate ions based on their affinity for an ion-exchange resin in the column. metrohm.com
IC has been successfully used to separate various iodinated X-ray contrast agents, including amidotrizoic acid, from water samples. nih.gov The separation of ionic, iodine-containing degradation products of amidotrizoic acid has been achieved using a Metrosep A Supp 3 column under isocratic elution. metrohm.com However, in some studies, while degradation products like iodate (B108269) were readily detected, the intact this compound itself did not produce a quantifiable peak using IC under the selected conditions, despite its ionic nature. chromatographyonline.comwiley.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org This technique is particularly useful for identifying and quantifying volatile and semi-volatile organic compounds. thermofisher.com In the context of amidotrizoic acid, GC-MS is primarily employed for the analysis of its degradation products, as the parent compound is not sufficiently volatile for direct GC analysis. wikipedia.org
The process involves separating the volatile degradation products in a gas chromatograph and then introducing them into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. wikipedia.org This allows for the unequivocal identification of chemical warfare agent residues and their degradation products in environmental samples at very low concentrations. nih.gov While direct GC-MS analysis of amidotrizoic acid is not common, the technique is invaluable for characterizing the smaller molecules that result from its breakdown in the environment. nih.govresearchgate.net
Mass Spectrometry-Based Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is a highly sensitive and specific method used for the identification and quantification of compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification of Transformation Products
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a cornerstone technique for the identification and quantification of amidotrizoic acid and its transformation products. wikipedia.org This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. wikipedia.org
LC-MS/MS is instrumental in identifying previously unknown degradation products. nih.gov For example, seven transformation products of diatrizoate were identified using LC-LTQ-Orbitrap-MS. acs.org These products differed from the parent compound in the number of iodine and acetyl groups. acs.org The high sensitivity of LC-MS/MS allows for the detection of these transformation products at very low concentrations. For instance, a method was developed to quantify transformation products without authentic reference standards by using a combination of LC-ESI-MS/MS and LC-ICP-MS. acs.org This approach allowed for the quantification of transformation products with limits of quantification as low as 0.06 µg/L. acs.org
The transformation of diatrizoate has been studied using LC-MS, revealing a predominant decrease in the parent compound with a scarce presence of intermediates containing organic iodine. researchgate.net This suggests that deiodination is a key transformation pathway. researchgate.net
The following table highlights some of the transformation products of diatrizoate identified by LC-MS techniques:
| Transformation Product Type | Analytical Technique | Reference |
| Deiodinated and deacetylated products | LC-LTQ-Orbitrap-MS | acs.org |
| Partially deiodinated metabolites | HPLC, FAB-MS | nih.gov |
| Oxidative cleavage and cyclization products | Not specified | mdpi.com |
| Products with m/z 486A, 504A, 504B, 628, 630A, 630B | Not specified | researchgate.net |
| Novel products with m/z 486B, 550, 555, 565, 578 | Not specified | researchgate.net |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Iodine Speciation
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that can detect metals and some non-metals at very low concentrations. researchgate.net When coupled with a separation technique like ion chromatography (IC) or high-performance liquid chromatography (HPLC), it becomes a powerful tool for speciation analysis, which is the determination of the different chemical forms of an element. chromatographyonline.com
For amidotrizoic acid, IC-ICP-MS is particularly valuable for tracking the fate of iodine. chromatographyonline.com This method can differentiate between the intact iodinated contrast agent, inorganic iodine species like iodide and iodate, and various iodine-containing degradation products. chromatographyonline.comwiley.com For example, studies have used IC-ICP-MS to monitor the ozonation of amidotrizoic acid. chromatographyonline.com It was found that after 210 minutes of ozonation, 95% of the total iodine was converted to iodate. metrohm.comwiley.com
The coupling of HPLC with ICP-MS (HPLC-ICP-MS) has also been used for iodine speciation analysis in various samples. rsc.org This combination allows for the separation of different iodine species by HPLC followed by their highly sensitive detection by ICP-MS. rsc.org This approach has been successfully used to determine iodide, iodate, and several organo-iodine species. researchgate.net Detection limits for iodide and iodate using HPLC-ICP-MS have been reported to be as low as 0.20 µg L⁻¹ and 0.05 µg L⁻¹, respectively. rsc.org
The following table presents typical findings from ICP-MS based studies on amidotrizoic acid:
| Analytical Technique | Key Finding | Reference |
| IC-ICP-MS | 95% of iodine from amidotrizoic acid converted to iodate after 210 min of ozonation. | metrohm.comwiley.com |
| IC-ICP-MS | Allows differentiation between free and bonded iodine ions. | chromatographyonline.comwiley.com |
| HPLC-ICP-MS | Achieved detection limits of 0.05 µg L⁻¹ for iodate and 0.20 µg L⁻¹ for iodide. | rsc.org |
| IC-ICP-MS | Used to determine six iodinated X-ray contrast agents, iodide, and iodate in water. | nih.gov |
High-Resolution Mass Spectrometry for Metabolomic Profiling
High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for metabolomic profiling, offering the high mass accuracy and resolution necessary to identify and quantify a wide array of metabolites and their transformation products in complex biological and environmental samples. researchgate.netmdpi.comanimbiosci.org Techniques such as Orbitrap and time-of-flight (TOF) mass spectrometry, often coupled with liquid chromatography (LC), provide the sensitivity and specificity required for comprehensive metabolomic analysis. mdpi.comnih.gov
In the context of the this compound, HRMS enables the untargeted screening and identification of its metabolites and transformation products. uni-tuebingen.deufz.de This is particularly important for elucidating the pathways of its degradation and metabolism. The high resolving power of instruments like the Orbitrap allows for the differentiation of isobaric compounds, which have the same nominal mass but different elemental compositions. mdpi.comnih.gov
Table 1: Application of HRMS in Metabolomic Studies
| Analytical Platform | Application | Key Findings | Reference |
|---|---|---|---|
| LC-HRMS/MS | Non-targeted screening of groundwater | Identification of numerous transformation products of pharmaceuticals, including those related to iodinated contrast media. | researchgate.net |
| HILIC-HRMS | Analysis of ionic liquids and their transformation products in water samples. | Suspect screening identified numerous transformation products. | ufz.de |
| GC-HR-OMS | Metabolic profiling of coffee | Identified and annotated 163 non-volatile and 93 volatile compounds, demonstrating the power of HRMS in complex matrix analysis. | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Spectroscopic Analysis in Research Contexts
Spectroscopic techniques are indispensable for the structural characterization and quantitative analysis of the this compound and its derivatives in research settings.
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, thereby aiding in its structural elucidation. phcogj.com The FTIR spectrum of amidotrizoic acid reveals characteristic absorption bands corresponding to its various functional groups. nih.gov For instance, the presence of amide and carboxylic acid functionalities can be confirmed by their respective vibrational frequencies. ikm.org.my
Table 2: Characteristic FTIR Absorption Bands for Amidotrizoic Acid
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H (Amide) | ~3267 | Stretching vibration |
| C=O (Amide) | ~1667 | Stretching vibration (Amide I) |
| N-H (Amide) | ~1521 | Bending vibration (Amide II) |
| C=O (Carboxylic Acid) | ~1744 | Stretching vibration |
| C=C (Aromatic) | ~1234 | Stretching vibration |
Data derived from general knowledge of functional group frequencies and related compound studies. ikm.org.my
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms.
¹H NMR: Proton NMR spectra of the this compound would show distinct signals for the aromatic protons and the protons of the acetamido groups. hmdb.caresearchgate.netresearchgate.netlibretexts.org The chemical shifts and coupling patterns of these protons provide insights into their chemical environment. flvc.org
¹³C NMR: Carbon-13 NMR spectroscopy is used to identify the different carbon atoms in the molecule. hmdb.calibretexts.orgpressbooks.pubresearchgate.net The spectrum of the this compound would display signals for the carbonyl carbons of the amide and carboxylic acid groups, as well as for the carbons of the tri-iodinated benzene (B151609) ring. organicchemistrydata.org
2D NOESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is employed to determine the spatial proximity of protons within a molecule. researchgate.netresearchgate.netlibretexts.orguzh.ch This technique can be used to confirm the stereochemistry and conformation of the this compound and its interaction with other molecules. nih.gov
Table 3: Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H (Aromatic) | 6.5 - 8.5 | Dependent on substitution pattern and solvent. |
| ¹H (Amide CH₃) | 2.0 - 2.5 | Typical range for acetamido protons. |
| ¹³C (Carbonyl) | 160 - 180 | Includes both amide and carboxyl carbons. |
| ¹³C (Aromatic) | 90 - 150 | Iodination significantly affects shifts. |
These are general predicted ranges and can vary based on experimental conditions. libretexts.orgorganicchemistrydata.org
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and straightforward technique used to monitor the degradation of compounds and to study binding interactions. uu.nlthermofisher.comresearchgate.net
Degradation Monitoring: The degradation of the this compound, for example through photocatalysis, can be monitored by observing the changes in its UV-Vis absorption spectrum over time. mdpi.com A decrease in the absorbance at the characteristic λmax of the parent compound indicates its degradation.
Anion Binding Studies: UV-Vis titration is a common method to study the binding of anions to receptor molecules. ikm.org.myresearchgate.netrsc.orgwu.ac.thbeilstein-journals.org While not directly a receptor, changes in the UV-Vis spectrum of the this compound upon interaction with other species can provide information about binding events.
Table 4: UV-Vis Spectroscopy Applications
| Application | Methodology | Observation | Reference |
|---|---|---|---|
| Degradation Monitoring | Time-course UV-Vis spectral analysis | Decrease in absorbance at λmax indicates compound degradation. | mdpi.comanl.gov |
This table is interactive. Click on the headers to sort the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NOESY)
Method Development and Validation for Environmental and Biochemical Matrices
The accurate detection and quantification of the this compound and its transformation products in complex environmental and biochemical matrices require robust method development and validation.
Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest. researchgate.netresearchgate.netuark.edunih.gov
Environmental Matrices: For water samples, solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of the this compound and its transformation products. aquaenergyexpo.comrsc.orgresearchgate.net The choice of sorbent material and elution solvents is optimized to achieve high recovery rates. Other techniques like liquid-liquid extraction may also be employed. researchgate.net
Biochemical Matrices: In biochemical matrices such as plasma or urine, protein precipitation is often the first step to remove proteins that can interfere with the analysis. researchgate.net This is typically followed by SPE or liquid-liquid extraction to further purify the sample. The optimization of these protocols is essential to minimize matrix effects and ensure accurate quantification. researchgate.net
Table 5: Common Sample Preparation Techniques
| Matrix | Technique | Purpose | Key Optimization Parameters |
|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) | Concentration and cleanup | Sorbent type, pH, elution solvent |
| Biological Fluids | Protein Precipitation followed by SPE | Removal of proteins, concentration | Precipitating agent, SPE conditions |
This table provides a general overview of common techniques.
Matrix Effects and Interference Studies in Complex Samples
The analysis of this compound in complex samples such as wastewater, surface water, and sludge is often complicated by matrix effects and interferences from co-existing substances. rsc.orgunesp.br Matrix effects, which can manifest as signal suppression or enhancement, arise from the influence of other components in the sample on the ionization efficiency of the target analyte in the mass spectrometer source. researchgate.netresearchgate.net
In ion chromatography (IC), a common technique for anion analysis, interference can occur from any species with a similar retention time to the this compound. researchgate.netepa.gov For instance, high concentrations of organic acids, such as formate (B1220265) and acetate (B1210297), are known to elute early in the chromatographic run and can interfere with the detection of certain anions. epa.gov The complexity of the sample matrix can also lead to shifted retention times, baseline disruption, and column overload, which impairs quantification. researchgate.net Studies on wastewater characterization have highlighted that these matrices are chemically complex and require specific method validation to account for such effects. unesp.br
Research has shown that considerable matrix effects are observed in surface water analysis for compounds including diatrizoic acid (the protonated form of the anion). researchgate.net To mitigate these challenges, several strategies are employed. Sample dilution is a straightforward approach, though it may compromise detection limits. epa.gov The use of isotopically labeled internal standards is a more robust method to correct for both analyte loss during sample preparation and matrix-induced signal variations during analysis. rsc.orgresearchgate.net For example, in a multi-analyte methodology for emerging contaminants, isotopically labelled surrogates were spiked into all samples to correct for matrix effects and analyte loss. rsc.org Similarly, for the analysis of iodinated X-ray contrast media in various water types, the use of stable isotope-labeled internal standards was found to compensate for matrix effects. researchgate.net
Sample preparation techniques like solid-phase extraction (SPE) are used to clean up samples and concentrate analytes, but recoveries can be variable and matrix components may still persist. rsc.orgresearchgate.net For very polar compounds like amidotrizoic acid, direct injection without SPE has been proposed to avoid low recovery issues associated with certain sorbents. rsc.org
Table 1: Interference Issues in Anion Analysis
| Interfering Species/Issue | Analytical Technique | Description of Effect | Mitigation Strategy | Source |
|---|---|---|---|---|
| Co-eluting species with similar retention times | Ion Chromatography (IC) | Overlapping peaks make accurate quantification difficult. | Adjusting eluent concentration/flow rate, sample dilution, method of standard additions. | epa.gov |
| High levels of organic acids (e.g., formate, acetate) | Ion Chromatography (IC) | Can interfere with early-eluting anions and may alter retention times of other anions. | Method not recommended for samples with high acetate concentrations from pH adjustment. | epa.gov |
| Complex sample matrix (e.g., wastewater, sludge) | General (LC-MS/MS, IC) | Causes signal suppression or enhancement, shifts in retention time, and baseline disruption. | Use of isotopically labeled internal standards, matrix-matched calibration, sample dilution. | rsc.orgresearchgate.netresearchgate.net |
| High ionic strength | Ion Chromatography (IC) | Can influence anion determination and overload the analytical column. | Sample dilution, use of high-capacity columns to eliminate matrix anions. | unesp.brthermofisher.com |
Limits of Detection and Quantification in Research Applications
The development of advanced analytical methods, particularly those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), has enabled the detection of this compound at trace concentrations, often in the nanogram-per-liter (ng/L) range. aquaenergyexpo.com The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of these methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Several studies have reported the LODs and LOQs for amidotrizoic acid (also referred to as diatrizoic acid) in various environmental matrices. A method using solid-phase extraction coupled with ultra-high-performance liquid chromatography and tandem mass spectrometry (UHPLC-MS/MS) achieved low detection limits for five iodinated X-ray contrast media, ranging from 0.4 to 8.1 ng/L in water samples. researchgate.net Another study developing a multi-analyte method for various emerging contaminants reported method quantification limits (MQLs) ranging from 2.9 × 10⁻⁵ to 1.2 μg/L in septic tank influent, effluent, and river water. rsc.org For the analysis of polar organic micropollutants in sewage waters using hydrophilic interaction liquid chromatography (HILIC) coupled to multiple reaction monitoring (MRM³), limits of quantification were below 1 µg/L. researchgate.net
In the context of its transformation products, ozonization has been identified as a process that degrades amidotrizoic acid, primarily forming iodate. lcms.cznews-medical.net Analytical methods combining ion chromatography with inductively coupled plasma mass spectrometry (IC-ICP/MS) have been used to track this transformation. news-medical.net While IC-ICP/MS was not suitable for analyzing the parent amidotrizoic acid molecule itself, it effectively quantified the resulting iodate. news-medical.net One study showed that after 210 minutes of ozonation, 95% of the initial iodine from amidotrizoic acid was converted to iodate. news-medical.net The ability to detect and quantify such transformation products is essential for assessing the efficacy of water treatment processes.
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Methodology | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / MQL | Source |
|---|---|---|---|---|
| SPE-UHPLC-MS/MS | Environmental Water | 0.4–8.1 ng/L | Not Specified | researchgate.net |
| UHPLC-MS/MS | Septic Tank Influent/Effluent, River Water | Not Specified | 2.9 × 10⁻⁵–1.2 μg/L | rsc.org |
| HILIC-MRM³ | Sewage Waters | Not Specified | < 1 µg/L | researchgate.net |
| HPLC-UV | Blood, Tissue | 710 ng/mL | Not Specified | nih.gov |
| IC-MS/MS | General (for ionic analytes) | 0.02 μg/mL – 0.2 μg/L | Not Specified | metrohm.com |
Environmental Fate and Transformation Pathways of Amidotrizoic Acid Anion
Occurrence and Persistence in Aquatic Environments
Amidotrizoic acid, an iodinated X-ray contrast medium, is recognized for its stability and is frequently detected in various environmental compartments. chromatographyonline.comhimedialabs.com Its widespread use and subsequent excretion lead to its introduction into wastewater streams. nih.govresearchgate.net
Detection in Wastewater, Surface Water, Groundwater, and Soil
Due to its high persistence, amidotrizoic acid is commonly found in wastewater treatment plant effluents, as these facilities often have limited capacity to remove it. chromatographyonline.comhimedialabs.comsmolecule.com Consequently, it has been detected in surface waters across Europe at concentrations in the µg/L range. chromatographyonline.com The presence of amidotrizoic acid and other polar pharmaceutical compounds has also been confirmed in groundwater samples, sometimes at concentrations up to 1 μg/L. tandfonline.com
The compound's chemical properties suggest a high potential for mobility in soil. nih.gov With an estimated pKa of 1.13, it exists almost entirely in its anionic form in the environment. nih.gov This anionic nature generally leads to weaker adsorption to soils containing organic carbon and clay compared to neutral compounds, indicating a risk of leaching into groundwater. nih.gov
Implications of Poor Biodegradability on Environmental Contamination
The poor biodegradability of amidotrizoic acid is a key factor in its environmental persistence. chromatographyonline.comfass.sefass.se Studies have shown that it is not readily biodegradable, with one study reporting 0% biodegradation over 28 days. fass.sefass.se This resistance to microbial breakdown means that once it enters the environment, it can remain for extended periods, leading to its widespread detection in aquatic systems. chromatographyonline.comresearchgate.net The term "potentially persistent" is often used to describe its environmental behavior. fass.sefass.se
Abiotic Degradation Processes and Mechanisms
Given its resistance to biological degradation, research has focused on abiotic methods to break down amidotrizoic acid in water. Advanced Oxidation Processes (AOPs) have shown particular promise. mdpi.com
Advanced Oxidation Processes (AOPs)
AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com
Ozonation has been demonstrated as an effective method for degrading amidotrizoic acid. chromatographyonline.comiwaponline.com The degradation process involves both molecular ozone and hydroxyl radicals, with the latter playing a major role. tandfonline.comiwaponline.com The efficiency of ozonation is pH-dependent; degradation rates increase significantly in alkaline conditions (pH > 7) due to the enhanced formation of highly reactive hydroxyl radicals. iwaponline.com Studies have shown that ozonation can completely decompose diatrizoate in alkaline conditions, following pseudo-first-order kinetics. iwaponline.com For instance, one study reported that a 210-minute ozonation treatment degraded almost all of the amidotrizoic acid to iodate (B108269). chromatographyonline.comnews-medical.net The reaction rate constant for diatrizoate with hydroxyl radicals has been determined to be (5.4 ± 0.3) × 10⁸ M⁻¹·s⁻¹. acs.org
Table 1: Effect of pH on Diatrizoate Degradation by Ozonation
| pH | Degradation Rate Constant (min⁻¹) | Time for Complete Decomposition (within 1 hour) |
|---|---|---|
| 5.5 | 4.17 (±0.04) × 10⁻³ | No |
| 7.5 | Significantly Higher | Yes |
| 9.0 | 6.5 (±0.05) × 10⁻² | Yes |
Data sourced from a study on the kinetics of diatrizoate degradation by ozone. iwaponline.com
Direct photolysis of amidotrizoic acid by sunlight is not expected to be significant as it does not absorb light at wavelengths greater than 290 nm. nih.govnih.gov However, UV-based AOPs, which utilize ultraviolet light to generate reactive radicals, are effective. scirp.org
Direct photolysis with 254 nm UV light shows some degradation of diatrizoate. scirp.orgsci-hub.box However, the combination of UV with oxidants like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻) significantly enhances degradation efficiency. iwaponline.comscirp.orgrhhz.net In the UV/H₂O₂ process, the primary pathway for degradation is through reaction with hydroxyl radicals. acs.org One study found that about 72% of diatrizoate was removed at an H₂O₂ concentration of 50 mg/L. rhhz.net Another study reported that the combination of UV and chlorine could increase the removal rate of diatrizoate from 12.8% (direct photolysis) to 85.9%. rhhz.net The degradation of diatrizoate in UV-based AOPs can be influenced by the specific wavelength of UV light used, with different degradation pathways observed under UVC and UVA irradiation. scirp.org
Table 2: Comparison of Diatrizoate Degradation by Different Photochemical Processes
| Process | Diatrizoate Removal Efficiency |
|---|---|
| Direct Photolysis (UV alone) | 12.8% rhhz.net, ~47% after 5 min sci-hub.box |
| UV/Chlorine | 85.9% rhhz.net |
| UV/H₂O₂ (50 mg/L H₂O₂) | ~72% rhhz.net |
Data compiled from various studies on advanced oxidation processes. sci-hub.boxrhhz.net
Electrochemical Degradation with Boron-Doped Diamond (BDD) Anodes
Electrochemical advanced oxidation processes (EAOPs) utilizing boron-doped diamond (BDD) anodes have emerged as a promising technology for the degradation of persistent organic pollutants like the amidotrizoic acid anion. researchgate.netresearchgate.net BDD electrodes are known for their high chemical and mechanical stability, as well as a wide potential window for water discharge, which facilitates the generation of highly reactive hydroxyl radicals (•OH) on the anode surface. researchgate.netmdpi.com These radicals are powerful oxidizing agents capable of mineralizing a wide range of organic compounds. researchgate.net
The degradation of amidotrizoic acid on BDD anodes has been shown to be effective, leading to complete deiodination and partial mineralization. researchgate.netmdpi.com Studies have demonstrated that the electrochemical treatment of solutions containing amidotrizoic acid results in the formation of iodate ions (IO₃⁻) as the primary iodine oxidation product. researchgate.netmdpi.com The dissolved organic carbon (DOC) in these solutions can be reduced by 30% to 80%, indicating that a significant portion of the organic structure is broken down. mdpi.com
The kinetics of amidotrizoic acid degradation via electrochemical oxidation with BDD anodes typically follow pseudo-first-order kinetics. researchgate.netnih.gov The efficiency of this process can be influenced by factors such as the applied current intensity and the composition of the water matrix. researchgate.netunimi.it For instance, the presence of other anions, like chloride, can impact the efficiency of the process. nih.gov
Furthermore, research has explored the combination of electrochemical reduction and oxidation for treating amidotrizoic acid. In this coupled system, the compound is first deiodinated at a cathode, often enhanced with palladium nanoparticles, to form 3,5-diacetamidobenzoic acid. nih.gov This intermediate is then oxidized at a BDD anode. nih.gov This sequential treatment can be advantageous as it avoids the formation of stable iodinated intermediates. nih.gov
Table 1: Electrochemical Degradation of Amidotrizoic Acid with BDD Anodes
| Parameter | Finding | Reference(s) |
|---|---|---|
| Primary Degradation Products | Iodate ions (IO₃⁻) | researchgate.netmdpi.com |
| Mineralization | Partial (30-80% DOC reduction) | mdpi.com |
| Kinetics | Pseudo-first-order | researchgate.netnih.gov |
| Coupled Process | Reductive deiodination followed by oxidative degradation | nih.gov |
| Intermediate (Coupled Process) | 3,5-diacetamidobenzoic acid | nih.gov |
Fenton and Fenton-like Processes
Fenton and Fenton-like processes are another set of advanced oxidation techniques investigated for the degradation of amidotrizoic acid. The classical Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals (•OH), which are highly effective in oxidizing organic pollutants. Fenton-like processes utilize other iron forms (e.g., Fe³⁺) or other transition metals and activators like persulfate (S₂O₈²⁻) to produce reactive radical species, such as sulfate (B86663) radicals (SO₄•⁻). mdpi.commdpi.com
Studies have shown that Fenton-based systems can achieve 100% degradation of amidotrizoic acid. researchgate.net The efficiency of these processes can be enhanced by solar radiation, suggesting that photo-Fenton and photo-Fenton-like systems are viable treatment options. researchgate.net The formation of peroxo and iron hydroperoxy complexes that absorb solar radiation can generate additional hydroxyl or hydroperoxyl radicals, thereby accelerating the degradation of the compound. researchgate.net
In Fenton-like systems using persulfate activated by ferrous iron (Fe²⁺/PS), the generation of sulfate radicals has been shown to successfully degrade amidotrizoic acid. mdpi.com The degradation efficiency in these systems is influenced by several factors, including the initial pH of the solution, the concentrations of persulfate and ferrous iron, and the reaction temperature. nih.gov For instance, the degradation of diatrizoate using a nano zero-valent iron/biochar-persulfate system was found to be most effective at an acidic pH of 3.0. nih.gov
However, a significant consideration with Fenton and Fenton-like processes is the potential for the formation of degradation products that may be more toxic than the parent compound. researchgate.net Therefore, while these methods are effective in transforming amidotrizoic acid, a thorough assessment of the toxicity of the treated effluent is crucial.
Table 2: Fenton and Fenton-like Degradation of Amidotrizoic Acid
| Process | Key Features | Reference(s) |
|---|---|---|
| Solar/Fenton & Solar/Fenton-like | Achieves 100% degradation; enhanced by solar radiation. | researchgate.net |
| Fe²⁺/Persulfate (Fenton-like) | Effective degradation through sulfate radical generation. | mdpi.com |
| Influencing Factors (Fe²⁺/PS) | pH, concentrations of PS and Fe²⁺, temperature. | nih.gov |
| Toxicity Consideration | Potential for formation of more toxic by-products. | researchgate.net |
Deiodination Kinetics and Mechanisms
The deiodination of the this compound is a critical step in its transformation and degradation. This process involves the cleavage of the carbon-iodine bond, which is a key feature of its chemical structure.
Studies have revealed that the deiodination of amidotrizoic acid can be catalyzed by certain metal ions, particularly copper (II) (Cu(II)). researchgate.netnih.gov The mechanism is proposed to be a copper-catalyzed Sɴ1 reaction. researchgate.netnih.gov The neighboring carboxylate group on the amidotrizoic acid molecule plays a crucial role by attracting the copper ion, which facilitates the deiodination process. researchgate.netnih.gov The presence of both copper and a reducing agent, such as glucose, can significantly accelerate the decomposition of diatrizoate, particularly at a higher pH (e.g., pH 8). researchgate.net
Under anaerobic conditions, a system combining copper (II) and sulfite (B76179) (S(IV)) has been shown to degrade diatrizoate, primarily through deiodination. researchgate.net This process involves an in-situ formed Cu(I) intermediate that reduces the amidotrizoic acid. researchgate.net The anaerobic degradation is favored at a neutral pH of 7, where the formation of the CuSO₃ complex, a precursor to Cu(I), is optimal. researchgate.net
Electrochemical reduction has also been explored as a method for deiodination. Complete deiodination to 3,5-diacetamidobenzoic acid can be achieved using graphite (B72142) felt cathodes doped with palladium nanoparticles. nih.gov
Photodegradation, particularly under UVC irradiation, can also lead to deiodination through the cleavage of the C-I bond. scirp.org
Formation and Identification of Iodinated and Deiodinated By-Products (e.g., Iodate Ions)
The transformation of the this compound through various degradation processes results in the formation of a range of iodinated and deiodinated by-products. The identification of these by-products is crucial for understanding the degradation pathways and the potential environmental impact of the treated water.
During oxidative degradation processes, a primary inorganic by-product is the iodate ion (IO₃⁻) . This has been observed in electrochemical oxidation with BDD anodes and ozonation. researchgate.netmdpi.comnih.goviwaponline.com In some cases, iodide (I⁻) is formed initially and is subsequently oxidized to iodate. nih.gov
Anaerobic transformation leads to a series of by-products resulting from successive deiodination and deacetylation. acs.orgacs.org A proposed transformation pathway involves the initial deiodination to form transformation products (TPs) with fewer iodine atoms, followed by deacetylation. acs.org The final identified transformation product under anaerobic conditions is 3,5-diaminobenzoic acid (DABA) , which is stable in the absence of oxygen but can be further transformed under aerobic conditions. acs.orgacs.org
Photolytic degradation also produces a series of deiodinated by-products. Studies have identified 3,5-di(acetamido)-2,6-diiodobenzoic acid , 3,5-di(acetamido)-2,4-diiodobenzoic acid , and 3,5-di(acetamido)-2-iodobenzoic acid as the main metabolites, suggesting a stepwise reductive deiodination. researchgate.net Liquid chromatography is a common technique used for the analysis of diatrizoic acid and its diiodo degradation products. ebi.ac.uk
Table 3: Identified By-Products of this compound Transformation
| Degradation Process | Identified By-Products | Reference(s) |
|---|---|---|
| Electrochemical Oxidation (BDD) | Iodate (IO₃⁻) | researchgate.netmdpi.comnih.gov |
| Ozonation | Iodate (IO₃⁻) | iwaponline.comchromatographyonline.com |
| Anaerobic Transformation | Successively deiodinated and deacetylated TPs, 3,5-diaminobenzoic acid (DABA) | acs.orgacs.org |
| Photolytic Degradation | 3,5-di(acetamido)-2,6-diiodobenzoic acid, 3,5-di(acetamido)-2,4-diiodobenzoic acid, 3,5-di(acetamido)-2-iodobenzoic acid | researchgate.net |
Biotic Degradation Studies
Microbial Degradation Potential in Environmental Systems
The microbial degradation of the this compound in environmental systems has been found to be limited, with the compound exhibiting persistence. fass.se Studies have shown that amidotrizoic acid is not readily biodegradable. fass.se In a 28-day ready biodegradability test (OECD 301E), 0% biodegradation of amidotrizoic acid was reported. fass.se
However, under specific conditions, some biotransformation can occur. In a modified Zahn-Wellens test, diatrizoate was biotransformed into 2,4,6-triiodo-3,5-diamino-benzoic acid, which remained stable under the test conditions. nih.govleuphana.de In river water and sediment systems, deacetylation of diatrizoate was observed after a lag period, following first-order kinetics. nih.gov This led to the formation of two stable metabolites. nih.gov Further transformation of these aerobic metabolites was noted under anoxic conditions. nih.gov
Anaerobic conditions appear to be more conducive to the transformation of amidotrizoic acid. In anaerobic batch experiments with soil and sediment, a series of transformation products resulting from successive deiodinations and deacetylations were identified. acs.orgacs.org The final product in this pathway was 3,5-diaminobenzoic acid. acs.orgacs.org The transformation rules derived from these studies have been used to predict the anaerobic transformation products of other iodinated contrast media. acs.org
Moving bed biofilm reactor (MBBR) systems have shown some potential for the removal of diatrizoate from urban wastewater without the formation of toxic biodegradation products. ucy.ac.cy
Transformation in Biological Matrices (excluding clinical metabolism)
The transformation of the this compound can also occur within biological matrices such as biofilms and activated sludge, which are complex microbial communities. While complete mineralization is not typically observed, these matrices can facilitate partial transformation.
Biofilms, as structured microbial communities, play a role in the transformation of contaminants. nih.gov They can provide an environment where processes like deiodination and deacetylation of amidotrizoic acid can occur. frontiersin.org Studying the by-products formed within biofilms can provide insights into the transformation processes occurring in these environmental microbiomes. researchgate.net
Environmental Monitoring and Risk Assessment Methodologies
The environmental presence of the this compound, a persistent and mobile compound, necessitates robust methodologies for monitoring its fate and assessing the risks posed by its transformation products. nih.govmdpi.com Due to its widespread use and incomplete removal in wastewater treatment plants (WWTPs), it can be detected in surface water, groundwater, and even drinking water. chromatographyonline.comtandfonline.commdpi.com This section details the scientific approaches used to study its environmental behavior and evaluate the potential hazards of its degradation products.
Use of Radiolabeled and Non-Radiolabeled Compounds in Environmental Fate Studies
The use of radiolabeled material is a standard practice in the regulated chemical industry and is often required to determine the complete transformation pathway and establish a mass balance, which accounts for the total distribution of the chemical in a system. smithers.com Radiolabeling involves chemically modifying the compound by incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Iodine-125 (¹²⁵I). battelle.orgacs.orgkcl.ac.uk The radiation emitted by the isotope allows for sensitive and accurate tracking of the compound and its transformation products, even at very low concentrations. battelle.orgsmithers.com
Conversely, studies with non-radiolabeled compounds rely on analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS) to detect and quantify the parent compound. chromatographyonline.com While these methods can determine the rate of degradation, they are limited in their ability to provide a complete picture of the transformation pathway, as identifying all unknown degradation products can be challenging. smithers.comresearchgate.net Testing with non-radiolabeled compounds can be more difficult when the compound is strongly adsorbed to a solid matrix or is present at very low concentrations in an aqueous phase. smithers.com
The choice between using radiolabeled or non-radiolabeled compounds depends on the specific objectives of the study. battelle.org If the goal is to understand the complete fate, including identifying all significant transformation products and determining a mass balance, radiolabeled compounds are essential. smithers.com If the objective is limited to determining the dissipation rate of the parent compound under specific conditions, non-radiolabeled compounds may suffice. smithers.com
Table 1: Comparison of Radiolabeled and Non-Radiolabeled Methods in Environmental Fate Studies
| Feature | Radiolabeled Compounds | Non-Radiolabeled Compounds |
|---|---|---|
| Primary Use | Determining transformation pathways, mass balance, distribution, and degradation rates. smithers.com | Determining degradation rates. smithers.com |
| Advantages | - Accurate mass balance tracking. battelle.org- Enables identification of transformation pathways and intermediate products. battelle.org- Simplifies validation of extraction methods. battelle.org- Lower limits of detection. battelle.orgsmithers.com | - Generally lower cost. battelle.org- Simpler handling without radiological safety requirements. battelle.org- Can be performed more quickly without the need to synthesize a radiolabel. battelle.org |
| Disadvantages | - Higher cost. battelle.org- Requires specialized handling and regulatory approvals. battelle.org- Synthesis of radiolabeled compound can be time-consuming. battelle.org | - Difficult to establish a complete mass balance. smithers.com- May provide limited information on transformation products. battelle.org- Higher detection limits may hinder quantification. battelle.orgsmithers.com- More challenging extraction method development. battelle.org |
| Example Application for Amidotrizoic Acid | Studies using ¹⁴C-radiolabeled amidotrizoic acid to trace its biodegradation in surface waters. acs.org | Monitoring amidotrizoic acid concentrations in wastewater effluent using LC-MS. chromatographyonline.com |
Qualitative Risk Assessment of Photolytic Transformation Products using In Silico Tools
Amidotrizoic acid is not readily biodegradable but can undergo photolytic transformation in the aquatic environment. researchgate.netebi.ac.ukebi.ac.uk This photodegradation leads to the formation of various transformation products (TPs), which may have different toxicological profiles than the parent compound. researchgate.netresearchgate.net Assessing the environmental risk of these TPs is challenging because they are often unavailable for experimental testing. ebi.ac.ukebi.ac.uk Therefore, in silico tools, which are computer-based models, are applied for a qualitative risk assessment. ebi.ac.ukresearchgate.net
A common approach for this assessment is the PBT framework, which evaluates the P ersistence, B ioaccumulation potential, and T oxicity of the compounds. ebi.ac.ukebi.ac.uk Quantitative Structure-Activity Relationship (QSAR) models are a key component of this in silico assessment. QSARs predict the physicochemical and toxicological properties of chemicals based on their molecular structure. acs.orgebi.ac.ukresearchgate.net
For the photolytic transformation products (photo-TPs) of diatrizoic acid (the conjugate acid of the this compound), studies have demonstrated the utility of these in silico methods. researchgate.netebi.ac.uk The assessment of these photo-TPs revealed that they were generally less persistent than the parent compound, amidotrizoic acid. ebi.ac.ukebi.ac.uk Furthermore, the QSAR models predicted that none of the photo-TPs posed a bioaccumulation threat. ebi.ac.ukebi.ac.uk
However, the toxicity assessment indicated potential concerns. Some photo-TPs were predicted to be active for mutagenicity and genotoxicity. ebi.ac.ukebi.ac.uk These predictions highlight the importance of evaluating TPs, as they can sometimes be more hazardous than the original substance. Such in silico findings signal the need for further experimental testing to confirm these potential toxicological endpoints. ebi.ac.ukebi.ac.ukresearchgate.net This demonstrates how computational tools can effectively expand the knowledge base on the environmental fate of TPs and help prioritize substances for further investigation. ebi.ac.ukebi.ac.uk
Table 2: In Silico Qualitative Risk Assessment Findings for Photolytic Transformation Products (TPs) of Amidotrizoic Acid
| Risk Parameter | Parent Compound (this compound) | Photolytic Transformation Products (Photo-TPs) | Assessment Method |
|---|---|---|---|
| Persistence | Not readily biodegradable, considered persistent. ebi.ac.ukebi.ac.uk | Predicted to be less persistent than the parent compound. ebi.ac.ukebi.ac.uk | Experimental biodegradation assays (e.g., OECD tests) and in silico models. researchgate.netebi.ac.uk |
| Bioaccumulation | Low potential for bioconcentration (Estimated BCF of 3). nih.gov | Predicted to have no bioaccumulation threat. ebi.ac.ukebi.ac.uk | In silico QSAR models. ebi.ac.ukebi.ac.uk |
| Toxicity | Low aquatic toxicity. mdpi.com | A few photo-TPs were predicted to be active for mutagenicity and genotoxicity. ebi.ac.ukebi.ac.uk | In silico QSAR models for various toxicological endpoints. ebi.ac.ukebi.ac.uk |
Biochemical Interactions and Mechanistic Research of Amidotrizoic Acid Anion Non Clinical Focus
Cellular and Subcellular Effects in Research Models
The amidotrizoic acid anion, the active component of the iodinated radiocontrast agent diatrizoic acid, has been a subject of non-clinical research to understand its fundamental interactions with biological systems at the cellular and subcellular levels. These investigations, primarily using in vitro models, have elucidated specific pathways through which this compound exerts its effects, independent of its clinical application as a contrast medium.
Research utilizing the human proximal tubule epithelial cell line, HK-2, has provided significant insights into the cytotoxic mechanisms of the this compound. nih.gov Studies have demonstrated that exposure of HK-2 cells to diatrizoic acid induces direct cytotoxicity. nih.gov The cytotoxic effects are both concentration- and time-dependent. nih.gov
A key indicator of this cytotoxicity is a reduction in cell viability. nih.gov For instance, experiments using trypan blue exclusion assays showed a significant decrease in the viability of HK-2 cells after 24 hours of exposure to diatrizoic acid. researchgate.net Furthermore, assessments of mitochondrial viability using the MTT assay revealed a substantial decrease within just two hours of exposure to concentrations of 15 mg I/mL of diatrizoic acid. nih.gov This effect became more pronounced at all tested concentrations after 8 and 24 hours, indicating that mitochondrial dysfunction is an early event in the cytotoxic cascade. nih.gov The use of multiplexed assays, which measure several endpoints of cytotoxicity simultaneously, has been established as a valuable method for detecting the potential for renal proximal tubule injury by chemical compounds in HK-2 cells. nih.gov
Table 1: Effect of Diatrizoic Acid (DA) on Mitochondrial Viability in HK-2 Cells (MTT Assay)
| Exposure Time | DA Concentration (mg I/mL) | Result | Citation |
|---|---|---|---|
| 2 hours | 15 | Significant reduction in mitochondrial viability compared to control. | nih.gov |
| 8 hours | All tested concentrations | Significant reduction in mitochondrial viability compared to control. | nih.gov |
This table summarizes findings indicating that diatrizoic acid-induced mitochondrial damage is an early and sustained event in HK-2 cells.
A central mechanism underlying the cytotoxicity of the this compound is the dysregulation of intracellular calcium homeostasis. nih.gov Research strongly indicates that exposure to diatrizoic acid impairs HK-2 cells by disrupting normal calcium levels, which in turn leads to mitochondrial dysfunction and stress. nih.govnih.govmedchemexpress.com
The critical role of calcium is highlighted by experiments where pretreating HK-2 cells with calcium level modulators, such as the intracellular calcium chelator BAPTA-AM or the extracellular calcium chelator EGTA, successfully abrogated the mitochondrial damage induced by diatrizoic acid. nih.govnih.gov This suggests that an influx of extracellular calcium and the release of calcium from intracellular stores are key triggers for the observed mitochondrial toxicity. The disruption of mitochondrial calcium homeostasis can lead to the opening of the mitochondrial permeability transition pore (mPTP), compromising the mitochondrial membrane and initiating cell death pathways. mdpi.com
The mitochondrial dysfunction initiated by calcium dysregulation is closely linked to a subsequent increase in oxidative stress. nih.govresearchgate.net Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govfrontiersin.org Diatrizoic acid has been shown to induce the formation of oxidative stress biomarkers in HK-2 cells. nih.gov
Key markers that are elevated following exposure include protein carbonylation and the formation of 4-hydroxynonenol (4HNE) adducts, which are indicators of protein oxidation and lipid peroxidation, respectively. nih.govnih.gov Mitochondria are a primary source of cellular ROS, produced as a byproduct of aerobic respiration. mdpi.com The damage to mitochondria caused by the this compound can lead to inefficient electron transport chain function, resulting in the increased generation of ROS such as the superoxide (B77818) anion. nih.govnih.gov This overproduction of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, further contributing to cellular injury and activating apoptotic pathways. nih.govmdpi.com The activation of caspase-3 and caspase-12 in HK-2 cells exposed to diatrizoic acid confirms the induction of apoptosis, a programmed cell death pathway, as a consequence of this stress. nih.govnih.gov
Table 2: Biomarkers of Oxidative Stress Induced by Diatrizoic Acid in HK-2 Cells
| Biomarker | Type of Damage Indicated | Finding | Citation |
|---|---|---|---|
| Protein Carbonylation | Protein Oxidation | Increased following DA exposure. | nih.govnih.gov |
This table details the specific molecular damage markers observed in research models, confirming the induction of oxidative stress.
In response to mitochondrial damage and stress, cells activate quality control mechanisms to remove dysfunctional organelles and maintain cellular homeostasis. ijbs.comfrontiersin.org One such critical process is mitophagy, the selective autophagic removal of damaged mitochondria. nih.govnih.gov
Studies have shown that exposure of HK-2 cells to diatrizoic acid induces mitophagy. nih.govmedchemexpress.com This was confirmed by the observation of an elevated LC3BII/I expression ratio, a key molecular indicator of autophagosome formation, at 8 hours post-exposure. nih.govnih.gov This induction of mitophagy represents a cellular attempt to clear the damaged mitochondria and mitigate the downstream consequences of oxidative stress and calcium dysregulation. nih.govnih.gov However, if the mitochondrial damage is too extensive, this protective mechanism can be overwhelmed, ultimately leading to apoptosis. researchgate.netijbs.com The interplay between mitochondrial turnover, oxidative stress, and apoptosis is a critical factor in determining the ultimate fate of the cell following exposure to the this compound. medchemexpress.com
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Production
Metabolomic and Proteomic Investigations
To understand the broader biological impact of the this compound, researchers have extended their investigations beyond single cell lines to whole organisms, employing advanced analytical techniques like metabolomics and proteomics.
The zebra mussel, Dreissena polymorpha, is frequently used as a sentinel species in ecotoxicology to monitor the impact of environmental contaminants. mdpi.comnih.gov Due to the high consumption and persistence of iodinated contrast media, these compounds are now ubiquitously found in aquatic environments. nih.govresearchgate.net
Studies have confirmed that Dreissena polymorpha can accumulate diatrizoic acid from its environment. nih.govnormandie-univ.fr Research has shown that upon exposure, there is a notable increase in the iodine content within the mussels, particularly in the digestive glands, gills, and gonads. nih.gov This bioaccumulation highlights that the compound enters the organism's tissues and has the potential to interact with its metabolic processes. nih.gov
Untargeted metabolomic analyses using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have been employed to investigate the biochemical changes in Dreissena polymorpha following exposure to diatrizoic acid. normandie-univ.fr Such approaches aim to identify alterations in the organism's metabolome—the complete set of small-molecule metabolites—to reveal the specific pathways affected by the compound. normandie-univ.fr While detailed metabolic pathway disruptions are still under investigation, these studies provide a powerful tool for assessing the sublethal effects of the this compound in an environmental context. mdpi.comnormandie-univ.fr
Identification of Altered Metabolic Pathways (e.g., protein metabolism, amino acid profiles)
Research into the specific effects of the this compound on metabolic pathways is limited. However, non-clinical, in vitro studies have identified interactions that affect protein release from specific immune cells.
Detailed Research Findings on Protein Release
An in vitro study investigated the influence of various contrast media, including diatrizoate, on the release of specific proteins from neutrophil granulocytes. nih.gov Neutrophils contain granules with proteins like lactoferrin and elastase, which are released when the cell is activated in a process called degranulation. nih.gov In this study, blood was incubated with diatrizoate at different concentrations. nih.gov The results showed that as the concentration of diatrizoate increased, the concentration of released lactoferrin and elastase decreased. nih.gov This suggests that the this compound inhibits the degranulation process of neutrophils. nih.gov The inhibitory effect was most pronounced with the ionic media, diatrizoate and ioxaglate. nih.gov
Table 1: Effect of Diatrizoate on Neutrophil Protein Release In Vitro
This table summarizes the observed relationship between diatrizoate concentration and the inhibition of protein release from neutrophils as described in the research. Specific quantitative values were not detailed in the source.
| Metric | Observation | Source |
|---|---|---|
| Investigated Process | Release of neutrophil-specific proteins (Lactoferrin, Elastase) via degranulation. | nih.gov |
| Effect of Diatrizoate | Inhibition of the degranulation process. | nih.gov |
| Dose-Response | The inhibitory effect increased with higher concentrations of diatrizoate. | nih.gov |
| Comparative Result | Diatrizoate, an ionic medium, was among the most potent inhibitors of protein release compared to other tested contrast agents. | nih.gov |
Information regarding the direct impact of the this compound on broader protein metabolism or amino acid profiles is not extensively available in the reviewed scientific literature.
Interactions with Biological Systems at a Fundamental Level
The following sections explore the direct molecular interactions of the this compound with receptors and enzymes, excluding clinical contexts.
Ligand-Receptor Binding Studies (if applicable and non-clinical)
Based on available scientific literature, specific non-clinical studies detailing the binding of the this compound to specific receptors are not readily found. Ligand-binding assays are crucial laboratory methods used to quantify interactions between a ligand (like a drug or molecule) and a receptor. biopharminternational.com These assays are fundamental in drug development and bioanalysis to determine the binding affinity and kinetics of a compound to its biological target. biopharminternational.comnih.gov However, dedicated research applying these techniques to characterize the receptor-binding profile of the this compound at a non-clinical level appears to be unreported in the reviewed sources.
Enzyme Inhibition or Activation Research (excluding clinical implications)
Research has been conducted to determine if the this compound acts as an inhibitor of specific enzymes. One area of investigation has been its effect on carbonic anhydrase.
Carbonic Anhydrase Inhibition Research
A study was performed to see if the known effect of intravenous sodium diatrizoate on reducing cerebrospinal fluid (CSF) production could be attributed to the inhibition of carbonic anhydrase (CA), an enzyme implicated in CSF elaboration. nih.gov The research compared the inhibitory activity of sodium diatrizoate against that of acetazolamide (B1664987), a known potent CA inhibitor. nih.gov The results demonstrated that while acetazolamide produced almost complete inhibition of the enzyme, the inhibition by sodium diatrizoate was not significantly different from the control. nih.gov This suggests that the this compound is not a significant inhibitor of carbonic anhydrase. nih.gov
Table 2: Comparative In Vitro Inhibition of Carbonic Anhydrase
This table presents the findings of a study comparing the inhibitory effects of sodium diatrizoate and acetazolamide on carbonic anhydrase activity.
| Compound | Concentration | Observed Inhibition of Carbonic Anhydrase | Source |
|---|---|---|---|
| Sodium Diatrizoate | 84 mM | Not significantly different from control. | nih.gov |
| Acetazolamide | 48 mM | Almost complete inhibition. | nih.gov |
Theoretical and Computational Chemistry of Amidotrizoic Acid Anion
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of the amidotrizoic acid anion.
Density Functional Theory (DFT) for Molecular and Crystal Structure Optimization
Density Functional Theory (DFT) has been successfully employed to determine and refine the molecular and crystal structures of compounds containing the amidotrizoate anion. For instance, the crystal structure of meglumine (B1676163) diatrizoate was solved and optimized using a combination of synchrotron X-ray powder diffraction data and DFT techniques. nih.govnih.gov This approach allowed for the precise determination of atomic positions, including those of hydrogen atoms, which are crucial for understanding the intricate hydrogen-bonding networks within the crystal lattice. nih.govnih.gov The optimization process often involves comparing different possible crystal structures and identifying the one with the lowest energy, which corresponds to the most stable arrangement. nih.govnih.gov
DFT calculations have also been instrumental in studying the degradation of sodium diatrizoate. By optimizing the geometries of diatrizoate and its deiodinated analogs, researchers can simulate and understand the structural transformations that occur under various conditions, such as UV irradiation. dntb.gov.uanih.gov These calculations can confirm experimental observations, for example, by matching calculated UV absorption spectra with those obtained experimentally. dntb.gov.uanih.gov The use of different basis sets, such as 6-31G* for most atoms and the Stuttgart-Dresden (SDD) basis set for iodine, allows for accurate modeling of this complex molecule. dntb.gov.uanih.gov The Polarizable Continuum Model (PCM) is often applied to simulate the solvent effects of water, providing a more realistic computational environment. dntb.gov.uanih.gov
The table below summarizes key parameters used in the DFT optimization of diatrizoate-related structures.
| Parameter | Description | Example Application |
| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP is a commonly used hybrid functional. dntb.gov.uanih.gov |
| Basis Set | A set of functions used to build molecular orbitals. | 6-31G* for C, H, N, O and SDD for I atoms. dntb.gov.uanih.gov |
| Solvent Model | Simulates the effect of a solvent on the molecule. | Polarizable Continuum Model (PCM) for water. dntb.gov.uanih.gov |
| Optimization Technique | Algorithm to find the minimum energy structure. | Often coupled with experimental data like X-ray diffraction. nih.govnih.gov |
Prediction of Reactivity and Electronic Properties (e.g., HOMO/LUMO analysis)
The reactivity and electronic properties of the this compound can be effectively predicted using quantum chemical calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
Studies have shown that for the diatrizoate anion, the HOMO and LUMO are often located on different parts of the molecule. For instance, in certain B3LYP calculations, the HOMO was found on the carboxylate group, while ring-based molecular orbitals appeared at lower energy levels (HOMO-n). rowan.edu This distribution of frontier orbitals is crucial for predicting how the molecule will interact with other chemical species, such as oxidants like ozone. rowan.eduicmp.lviv.ua
A range of electronic properties can be calculated from the HOMO and LUMO energies, providing a detailed picture of the anion's reactivity. These properties, often referred to as global reactivity descriptors, are summarized in the table below.
| Property | Symbol | Formula | Significance |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | The power of an atom or molecule to attract electrons. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |
| Chemical Softness | S | 1/η | The reciprocal of hardness, indicating higher reactivity. |
| Chemical Potential | µ | (EHOMO + ELUMO)/2 | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index | ω | µ²/2η | A measure of the energy lowering due to maximal electron flow. |
These descriptors have been calculated for the diatrizoate anion in both the gas phase and in solution, allowing for a comparison of its reactivity in different environments. Such analyses have revealed that the electronic properties are influenced by the substituents on the tri-iodobenzene ring.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of the this compound, revealing how it interacts with its surroundings over time.
Analysis of Intermolecular Interactions in Solution and Solid State
MD simulations can elucidate the complex network of intermolecular interactions that govern the behavior of the this compound in both solution and the solid state. In the solid state, these simulations, often used in conjunction with experimental data, can help understand the forces that hold the crystal lattice together. These forces include strong N-H···O hydrogen bonds and weaker C-I···O halogen bonds, which contribute significantly to the crystal energy. nih.gov
In solution, MD simulations can model the interactions between the amidotrizoate anion and solvent molecules, as well as with other ions present. For instance, simulations can show how the anion interacts with cations and how these interactions are mediated by water molecules. This is particularly relevant for understanding the behavior of diatrizoate salts in aqueous environments. While specific, detailed MD studies on this compound are not extensively published, the principles from simulations of similar ionic species in water provide a strong basis for understanding its behavior. nih.gov These simulations typically involve defining a force field that describes the potential energy of the system as a function of atomic positions.
Dynamics of Hydration and Solvation Shells
The interaction of the this compound with water is critical to its properties and fate in aqueous environments. MD simulations are an invaluable tool for studying the dynamics of the hydration shell, which is the layer of water molecules immediately surrounding the anion. These simulations can reveal the structure and stability of this shell, including the number of water molecules it contains and their orientation relative to the anion.
Studies on the monosodium salt of diatrizoic acid have highlighted its propensity to incorporate water into its crystal structure, forming various hydrates. researchgate.net MD simulations can provide a dynamic picture of how these water molecules interact with the anion and the cation. Ab initio MD simulations, which use quantum mechanics to calculate the forces between atoms, can be particularly powerful for studying the detailed dynamics of the hydration shell, including the residence time of water molecules and the dynamics of hydrogen bonds between the anion and water. While specific ab initio MD studies on the amidotrizoate anion are not widely available, such studies on other ions in aqueous solution demonstrate the potential of this technique to provide a deep understanding of hydration phenomena. nih.gov
In Silico Modeling for Environmental and Biochemical Predictions
In silico models are increasingly used to predict the environmental fate and potential biochemical interactions of chemical compounds like the this compound. These models offer a rapid and cost-effective way to assess potential risks without extensive experimental testing.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology. These models establish a mathematical relationship between the chemical structure of a compound and its biological or toxicological activity. aps.org For the this compound, QSAR models can be used to predict various ecotoxicological endpoints. For example, the Ecological Structure Activity Relationships (ECOSAR) program, developed by the U.S. Environmental Protection Agency, can be used to estimate the acute toxicity of diatrizoate and its transformation products to aquatic organisms such as fish, daphnids, and algae. researchgate.net
The table below provides examples of in silico predictions for the this compound.
| Prediction Type | Model/Tool | Predicted Endpoint | Relevance |
| Ecotoxicity | ECOSAR | Acute toxicity (LC50, EC50) in aquatic organisms. | Environmental risk assessment. researchgate.net |
| Environmental Fate | QSAR models | Persistence, mobility, and bioaccumulation potential. | Understanding the environmental impact. aps.org |
| Biochemical Interaction | QSAR/Docking | Potential for drug-drug interactions (e.g., with cytochrome P450 enzymes). | Assessing potential biological effects. nih.gov |
Furthermore, in silico methods are being developed to predict a wider range of toxicological properties, including mutagenicity, carcinogenicity, and developmental toxicity. acs.org These predictive models are crucial for prioritizing chemicals for further testing and for making informed decisions about their environmental and health risks. nih.govresearchgate.net
Degradation Pathway Prediction and Kinetic Modeling
The persistence of the this compound in the environment has prompted research into its degradation, particularly through advanced oxidation processes (AOPs). While resistant to biodegradation, computational and experimental studies have elucidated potential degradation pathways and kinetics, primarily involving highly reactive species like hydroxyl radicals (•OH).
One proposed degradation mechanism involves the attack of hydroxyl radicals on the this compound. This can lead to the cleavage of the C-I bonds and the breakdown of the aromatic ring. Ozonation has been shown to be an effective treatment method, resulting in the mineralization of the compound. acs.org In one study, after 210 minutes of ozonation, 95% of the total iodine from amidotrizoic acid was converted to iodate (B108269). acs.org
Electrochemical advanced oxidation processes, such as electro-Fenton, have also been investigated. In these systems, the this compound is degraded by hydroxyl radicals generated in the process. A study using an electro-Fenton system with a BDD anode and carbon felt cathode determined the rate constant for the oxidation of diatrizoic acid (DIA) by •OH to be 3.96 × 10⁸ L mol⁻¹ s⁻¹. researchgate.net This rapid reaction leads to the complete mineralization of the compound. researchgate.net The degradation proceeds through the formation of aromatic intermediates, followed by their breakdown into short-chain carboxylic acids and, ultimately, mineral ions. researchgate.net
The degradation of amidotrizoic acid is influenced by various factors, including pH and the presence of other substances. For instance, the degradation of similar iodinated contrast media during UV/chlorination processes follows pseudo-first-order kinetics and is pH-dependent. mdpi.com
Table 1: Kinetic Data for the Degradation of this compound
| Degradation Process | Oxidizing Species | Rate Constant | Reference |
| Electro-Fenton | Hydroxyl Radical (•OH) | 3.96 × 10⁸ L mol⁻¹ s⁻¹ | researchgate.net |
Ligand Docking and Interaction Modeling with Biological Macromolecules (non-clinical)
While specific ligand docking studies of the this compound with non-clinical biological macromolecules are not extensively reported in the literature, the principles of molecular modeling can provide insights into its potential interactions. The structure of the this compound, with its carboxylate group and multiple electronegative iodine and oxygen atoms, suggests several possible non-covalent interactions with proteins.
Computational studies on the binding of other anions to proteins have revealed common interaction motifs. Anions frequently form hydrogen bonds with the backbone amide NH groups and the side chains of positively charged (e.g., arginine, lysine) and polar (e.g., serine, threonine) amino acid residues. acs.org The this compound, with its carboxylate group, would be expected to engage in strong electrostatic interactions with positively charged residues in a protein's binding pocket.
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions between small molecules and biological macromolecules. mdpi.com For instance, MD simulations have been used to investigate the interactions of other iodinated contrast media with cell membranes, revealing how these molecules can insert into the lipid bilayer and alter its properties. Such studies provide a framework for how the interaction of the this compound with non-clinical proteins or other biological macromolecules could be modeled to understand its binding modes and potential effects on macromolecular structure and function.
The interaction of the this compound with macromolecules can also be influenced by its solvation shell. Crystallographic studies of diatrizoic acid solvates have highlighted the importance of interactions with solvent molecules, which must be overcome for direct interactions with other molecules to occur. nih.gov Computational models of ligand-protein interactions must, therefore, accurately account for the role of the solvent.
Table 3: Potential Non-Clinical Interactions of this compound with Biological Macromolecules
| Interaction Type | Potential Interacting Residues/Moieties | Modeling Approach |
| Electrostatic Interactions | Arginine, Lysine, Histidine | Molecular Docking, Molecular Dynamics |
| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine, Peptide Backbone | Molecular Docking, Molecular Dynamics |
| Anion-π Interactions | Phenylalanine, Tyrosine, Tryptophan | Quantum Mechanics, Molecular Dynamics |
Comparative Studies and Structure Activity Relationships in Academic Research
Structural Comparisons with Related Iodinated Benzoic Acid Derivatives
The core of amidotrizoic acid is a benzoic acid ring substituted with three iodine atoms at the 2, 4, and 6 positions, and acetamido groups at the 3 and 5 positions. nih.gov This specific arrangement is crucial for its function as a contrast agent. ontosight.ai Academic studies often compare it with other iodinated benzoic acid derivatives to understand the role of its functional groups.
The properties of iodinated contrast media are significantly influenced by their side-chain functional groups. The presence of a carboxylate (-COO-) group on the amidotrizoic acid anion makes it ionic, which contrasts with non-ionic agents where this moiety is an amide derivative. ukzn.ac.za This fundamental difference in the side chain affects the molecule's osmolality and viscosity. ukzn.ac.za
The synthesis of amidotrizoic acid analogs is an active area of research, often aimed at improving synthesis efficiency or understanding degradation pathways. For instance, studies have explored one-pot synthesis protocols for triiodosubstituted aromatic acids that are analogs of amidotrizoic acid, using different iodinating reagents and substituted methoxybenzoic acid derivatives as starting materials. researchgate.netresearchgate.net These studies provide insights into optimizing the production of such compounds.
From a degradation perspective, studying analogs helps to elucidate the mechanisms of breakdown. For example, research on the transformation of amidotrizoic acid and related triiodinated benzoates like acetrizoate and aminotrizoate by the fungus Trametes versicolor revealed that the fungus could cometabolically transform all these compounds, suggesting that initial reductive deiodination is a key step in their breakdown. nih.gov The study of such analogs helps in understanding the structure-biodegradability relationships of these persistent organic pollutants. wikipedia.org
Analysis of Side-Chain Functional Group Influence on Molecular Properties
Comparative Degradation and Environmental Fate Studies
The persistence of this compound in the environment has led to numerous studies on its degradation.
Advanced Oxidation Processes (AOPs) are a key focus for the degradation of iodinated contrast media. The degradation rate of this compound varies significantly depending on the AOP used.
For example, ozonation has shown limited effectiveness in degrading diatrizoate, the acid form of the anion. mdpi.com In contrast, UV-based AOPs have demonstrated higher efficiency. One study found that about 40% of diatrizoate was degraded by direct UV photolysis. mdpi.com The UV/S2O82− system has been shown to be particularly effective, with a removal efficiency increase from 40% to 100% compared to the UV/H2O2 system for diatrizoate. mdpi.com The combination of photochemical processes with biological treatments has also been shown to remove up to 90% of diatrizoate. ccspublishing.org.cn
Below is a table summarizing the degradation efficiency of diatrizoate (the acid form of this compound) using different AOPs.
| Advanced Oxidation Process (AOP) | Diatrizoate Removal Efficiency | Reference |
| Ozonation | Low (approx. 24%) | mdpi.com |
| UV Photolysis | ~40% | mdpi.com |
| Photo-Fenton | ~64.7% | ccspublishing.org.cn |
| Electro-peroxone | Studied, but specific efficiency not stated | mdpi.com |
| UV/H2O2 | 40% | mdpi.com |
| UV/S2O82− | 100% | mdpi.com |
| Photochemical + Biological Treatment | 90% | ccspublishing.org.cn |
| Boron-doped NiFe2Ox/PMS | High catalytic capacity | researchgate.net |
| Cu(II)/S(IV) system (anaerobic) | >95% | researchgate.net |
This table is interactive. You can sort the columns by clicking on the headers.
A significant finding in degradation studies is the differential behavior of ionic versus non-ionic iodinated contrast media. Generally, ionic compounds like the this compound are more difficult to remove than their non-ionic counterparts. ccspublishing.org.cn
For instance, ozonation is less effective against the ionic diatrizoate compared to non-ionic contrast media like iomeprol, iopromide, iohexol (B1672079), and iopamidol. researchgate.net While ozonation can remove a significant portion of non-ionic agents, it has little to no effect on diatrizoic acid. researchgate.net Similarly, in ionizing irradiation, the removal rate for non-ionic iohexol was higher (68%-79%) than for the ionic diatrizoate (40%). rhhz.net
The degradation pathways also differ. Decarboxylation is a significant degradation route for ionic ICMs like diatrizoate, which is not typically observed in the decomposition of non-ionic ICMs. rhhz.net
The following table compares the removal efficiency of ionic (Diatrizoate) and non-ionic (Iohexol) contrast media under different conditions.
This table is interactive. You can sort the columns by clicking on the headers.
Comparison of this compound Degradation Rates Across Various AOPs
Comparative Analytical Methodologies
Various analytical methods are employed to detect and quantify this compound and its degradation products in different matrices. A common technique is liquid chromatography, often coupled with mass spectrometry (LC-MS) or UV detection. researchgate.netebi.ac.uk
For the analysis of diatrizoic acid and its diiodo degradation products, a liquid chromatographic method has been described as accurate and precise. ebi.ac.uk Another approach involves the use of ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP/MS), which is particularly useful for determining inorganic oxidation products like iodide and iodate (B108269) that form during degradation processes. icpms.cznews-medical.net
Spectrophotometric methods, including ratio difference, bivariate, and dual wavelength methods, have also been developed for the determination of diatrizoate in the presence of its degradation products. researchgate.net Furthermore, 1H NMR spectroscopy has been utilized for the assay of diatrizoate meglumine (B1676163) in commercial solutions. researchgate.net The choice of method often depends on the specific research question, the sample matrix, and the required sensitivity and selectivity.
Performance Comparison of Different Detection Techniques for this compound
The detection and quantification of the this compound are essential for environmental monitoring and forensic analysis. Researchers have developed and compared several analytical techniques, each with distinct performance characteristics. Methods range from liquid chromatography coupled with mass spectrometry to spectrophotometry.
A novel liquid chromatography/mass spectrometry (LC/MS) protocol was developed for the trace detection of diatrizoate and meglumine in bacterial spore samples. This method achieved a limit of detection (LOD) of 10.0 ng/mL for diatrizoate. nih.gov For environmental water samples, more complex methods have been employed. A methodology combining liquid chromatography–electrospray ionization–tandem mass spectrometry (LC–ESI–MS/MS) and liquid chromatography–inductively coupled plasma–mass spectrometry (LC–ICP–MS) was used to quantify diatrizoate and its transformation products. acs.orgacs.org This approach could reach limits of quantification (LOQ) as low as 0.06 μg/L for certain transformation products by direct injection into the LC-ESI-MS/MS system. acs.org
Other techniques include high-performance liquid chromatography (HPLC) with UV detection, which has been used to analyze diatrizoate concentrations with a detection wavelength of 237 nm. iwaponline.com Spectrophotometric methods, such as derivative spectrophotometry, offer a simpler and more cost-effective alternative. cu.edu.eg One such method measures the peak amplitude of the first derivative (D1) spectrum of diatrizoate at 231.2 nm. cu.edu.eg For separating diatrizoate from its degradation products, thin-layer chromatography (TLC)-densitometry has also been shown to be effective. cu.edu.eg
Ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS) has been utilized to monitor the fate of iodinated X-ray contrast media during water treatment processes like ozonation. chromatographyonline.comnews-medical.net This technique focuses on detecting the degradation of the parent compound into products like iodate. chromatographyonline.comnews-medical.net
The following table provides a comparison of the performance of various detection techniques for the this compound based on published research findings.
| Detection Technique | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Source(s) |
| Liquid Chromatography/Mass Spectrometry (LC/MS) | Bacterial Spores | 10.0 ng/mL (LOD) | nih.gov |
| LC-ESI-MS/MS | Environmental Water | 0.06 µg/L (LOQ for a transformation product) | acs.org |
| HPLC-UV | Aqueous Solution | Not Specified | iwaponline.com |
| Derivative Spectrophotometry | Pharmaceutical Formulation | Not Specified | cu.edu.eg |
| TLC-Densitometry | Pharmaceutical Formulation | Not Specified | cu.edu.eg |
| IC-ICP-MS | Aqueous Solution | Not Specified (used for degradation product analysis) | chromatographyonline.comnews-medical.net |
Evaluation of Analytical Precision and Accuracy Across Compound Analogs
The evaluation of analytical methods for precision and accuracy is a cornerstone of method validation, ensuring that results are reliable and reproducible. scioninstruments.com For amidotrizoic acid and its analogs, such as degradation products or other iodinated contrast agents, these parameters are critical for accurate quantification in complex matrices.
A liquid chromatographic method was developed for the analysis of diatrizoic acid and its diiodo degradation products in radio-opaque solutions. This method was reported to be accurate, precise, and linear over a concentration range of 5-50 ppm. ebi.ac.uk Similarly, research involving the anaerobic transformation of diatrizoate required the development of a robust analytical methodology to quantify not only the parent compound but also seven of its transformation products (TPs). acs.org By using a complementary approach of LC-ESI-MS/MS and LC-ICP-MS, researchers were able to quantify all identified TPs and close the mass balance, demonstrating a high degree of accuracy in tracking the fate of the initial compound. acs.orgacs.org
The table below summarizes the findings on the analytical evaluation of methods for amidotrizoic acid and its analogs.
| Analytical Method | Analogs Studied | Key Findings on Precision/Accuracy | Source(s) |
| Liquid Chromatography | Diiodo degradation products | Method reported as accurate and precise. | ebi.ac.uk |
| LC-ESI-MS/MS and LC-ICP-MS | Anaerobic transformation products | Approach allowed for accurate quantification and mass balance closure without authentic standards for all TPs. | acs.orgacs.org |
| Derivative Spectrophotometry & TLC-Densitometry | Acidic degradate | Established as a valid method for quantitative analysis in the presence of its degradate. | cu.edu.eg |
Structure-Interaction Relationships in Biochemical Models (Non-Clinical)
Non-clinical biochemical models are instrumental in elucidating the fundamental interactions between the this compound, its structural analogs, and biological systems. This research helps to understand mechanisms of action at a cellular and molecular level.
Correlating Structural Features with Observed Cellular Responses (e.g., cytotoxicity mechanisms)
The cytotoxicity of iodinated contrast media (ICM), including the this compound, has been linked to several of its physicochemical and structural properties. Amidotrizoic acid is classified as an ionic, monomeric, high-osmolar contrast medium (HOCM). ebi.ac.ukopenaccesspub.orgnih.gov These features are directly correlated with its effects on cells.
Studies have consistently shown that HOCMs like diatrizoate exhibit greater cytotoxic effects on renal proximal tubular cells in vitro compared to low-osmolar (LOCM) or iso-osmolar (IOCM) agents. openaccesspub.org The high osmolality is a significant factor in this observed toxicity.
The ionic nature and molecular structure (monomer vs. dimer) also play a crucial role. One in vitro study compared four different types of ICM and found that the non-ionic, dimeric agent (iodixanol) had the least toxic effect on human disc cells, followed by a non-ionic monomer, an ionic dimer, and finally an ionic monomer, which was the most detrimental. nih.gov This suggests that both non-ionic character and dimeric structure can reduce cytotoxicity compared to ionic monomers like amidotrizoate. However, another study that compared agents at equal molarity concluded that dimeric molecules had a greater cytotoxic effect than monomeric ones, highlighting the complexity of these relationships and the importance of the basis for comparison (e.g., equal iodine concentration vs. equal molarity). rsna.org
Mechanistic studies on human proximal kidney tubule (HK-2) cells have revealed that diatrizoic acid induces cytotoxicity by dysregulating intracellular calcium levels, which in turn leads to mitochondrial dysfunction, increased oxidative stress, and ultimately, apoptosis (programmed cell death). nih.govresearchgate.net This indicates a specific cellular pathway through which the structural properties of diatrizoic acid exert their toxic effects.
The following table summarizes the relationship between the structural features of iodinated contrast media and their observed cytotoxic effects.
| Structural Feature | Class Example(s) | Observed Cellular Response/Cytotoxicity | Source(s) |
| High Osmolality, Ionic, Monomer | Amidotrizoic Acid (Diatrizoate) , Ioxithalamate | Higher cytotoxicity compared to low- and iso-osmolar agents. Induces cytotoxicity via calcium dysregulation, mitochondrial dysfunction, and oxidative stress in kidney cells. | openaccesspub.orgnih.govnih.gov |
| Low Osmolality, Non-ionic, Monomer | Iopromide, Iohexol | Less cytotoxic than HOCM. | openaccesspub.orgnih.gov |
| Iso-Osmolality, Non-ionic, Dimer | Iodixanol | Least cytotoxic effect on human disc cells in one comparative study. | nih.gov |
| Low Osmolality, Ionic, Dimer | Ioxaglate | More cytotoxic than non-ionic agents in one study. | nih.gov |
Comparative Metabolomic Responses to Different Analogs in Environmental Organisms
Metabolomics, the study of the complete set of small molecules (metabolites) in a biological system, is a powerful tool for understanding the sublethal effects of environmental contaminants. nih.gov Research in this area has begun to explore the impact of amidotrizoic acid and its analogs on the metabolism of various environmental organisms.
A study investigating the impact of diatrizoic acid on the mollusc Dreissena polymorpha identified significant changes in its metabolome, indicating a clear biological response to the presence of the compound. researchgate.net While specific comparative data with analogs was not the focus of this particular abstract, it establishes that amidotrizoic acid is metabolically disruptive.
Broader studies on environmental metabolomics provide a framework for the types of responses that can be expected. For instance, studies on the freshwater crustacean Daphnia magna exposed to various pollutants have shown that metabolic disruptions often manifest as oxidative stress, dysregulation of amino acids, and impairment of energy metabolism pathways, such as the citric acid cycle. scholaris.camdpi.com Similarly, research on the northern shrimp (Pandalus borealis) demonstrated that environmental stressors lead to metabolomic reprogramming, particularly affecting the tricarboxylic acid (TCA) cycle and amino acid metabolism. frontiersin.org
When organisms are exposed to different chemical analogs, the resulting metabolomic fingerprints can be distinct. For example, a study on various per- and polyfluoroalkyl substances (PFAS) in D. magna showed that each analog produced a unique metabolite profile, influenced by factors like functional groups and carbon chain length. scholaris.ca This principle can be extrapolated to amidotrizoic acid and its analogs (e.g., its degradation products or other ICMs). Differences in their structure, such as the number and position of iodine atoms or the nature of side chains, would likely lead to distinct metabolomic responses in exposed organisms. These responses could offer early, sensitive biomarkers of exposure and effect. nih.gov
The following table outlines the observed and expected metabolomic responses in environmental organisms exposed to amidotrizoic acid and other environmental pollutants, which serve as a proxy for its analogs.
| Organism | Compound(s) | Key Metabolomic Responses | Source(s) |
| Dreissena polymorpha (Mollusc) | Diatrizoic Acid | Significant impact on the metabolome. | researchgate.net |
| Daphnia magna (Crustacean) | Various Pollutants (e.g., PFAS, metals) | Oxidative stress, amino acid dysregulation, energy impairment (purine metabolism, citric acid cycle). | scholaris.camdpi.com |
| Pandalus borealis (Shrimp) | Environmental Stressors | Reprogramming of the tricarboxylic acid (TCA) cycle and amino acid metabolism. | frontiersin.org |
Historical Development of Research on Amidotrizoic Acid
Early Research Discoveries and Initial Synthetic Endeavors
The origin of amidotrizoic acid is rooted in the quest for effective and safe X-ray contrast media in the mid-20th century. While the iodination of 3,5-diaminobenzoic acid to its tri-iodo derivative was an early step, this intermediate proved to be unstable. quickcompany.in A significant breakthrough occurred with the development of a process to acetylate 3,5-diamino-2,4,6-triiodobenzoic acid, which resulted in the much more stable 3,5-diacetamido-2,4,6-triiodobenzoic acid, the compound now known as amidotrizoic acid or diatrizoic acid. quickcompany.in This development was a pivotal moment, making the compound suitable for clinical use. wikipedia.orgtexilajournal.com
The fundamental synthesis pathway was established and has been refined over time. It typically begins with 3,5-dinitrobenzoic acid, which undergoes a series of chemical transformations. quickcompany.inwikipedia.org This multi-step process, while appearing convenient, presented challenges that subsequent research aimed to overcome, focusing on improving purity and yield for commercial viability. quickcompany.in
Table 1: Key Stages in the Historical Synthesis of Amidotrizoic Acid
| Step | Reaction | Key Reagents/Intermediates | Purpose |
|---|---|---|---|
| 1 | Nitration | Benzoic acid | Introduction of nitro groups to the aromatic ring. quickcompany.in |
| 2 | Reduction | 3,5-Dinitrobenzoic acid, Raney nickel or Palladium on carbon | Conversion of nitro groups to amino groups to form 3,5-diaminobenzoic acid. quickcompany.inwikipedia.org |
| 3 | Iodination | 3,5-Diaminobenzoic acid, Potassium iodochloride or Iodine monochloride | Introduction of three iodine atoms to the benzene (B151609) ring, forming 3,5-diamino-2,4,6-triiodobenzoic acid. quickcompany.inwikipedia.org |
Early research also explored alternative synthetic protocols. One such method involved the use of an I2/AgNO3 couple as an iodinating reagent for substituted methoxybenzoic acid derivatives to produce analogues of amidotrizoic acid. mu-varna.bg However, this particular method resulted in a mixture of partially and completely iodinated products. mu-varna.bg
Evolution of Research Focus from Fundamental Chemistry to Environmental and Biochemical Studies
Initially, research on amidotrizoic acid was overwhelmingly concentrated on its synthesis, chemical properties, and application as a radiopaque medium. nih.govnih.gov However, as its use became widespread, a new research trajectory emerged in the late 20th and early 21st centuries, driven by growing concerns about environmental contamination from pharmaceutical compounds. nih.govhimedialabs.com
Scientists discovered that amidotrizoic acid, due to its chemical stability and poor biodegradability, passes through conventional wastewater treatment plants largely untreated and is frequently detected in aquatic environments. himedialabs.comnews-medical.net This has established it as a persistent and ubiquitous environmental contaminant, leading to a significant shift in research focus. nih.govnih.gov
Current research now heavily investigates the environmental fate and ecological impact of the amidotrizoic acid anion. Studies focus on:
Environmental Persistence: Investigating its stability and resistance to degradation in natural water bodies. news-medical.net
Advanced Oxidation/Removal Processes: Exploring methods like ozonation, UV/H2O2, and UV/S2O82− oxidation to degrade the compound in water treatment systems. news-medical.netbohrium.com For instance, ozonization has been shown to degrade most of the amidotrizoic acid into iodate (B108269) after 210 minutes under specific laboratory conditions. news-medical.net
Adsorption Behavior: Studying the effectiveness of materials like magnetic activated carbon for removing amidotrizoic acid from water. nih.gov Research has shown that magnetic activated carbon can adsorb amidotrizoic acid, with a maximum capacity of 43.00 mg g⁻¹ under tested conditions. nih.gov
Bioaccumulation: Evaluating the uptake and accumulation of amidotrizoic acid in aquatic organisms. Studies on mollusks like Dreissena polymorpha have shown that these organisms accumulate the compound, particularly in the digestive glands, gills, and gonads, confirming its entry into aquatic food webs. researchgate.net
This evolution marks a transition from viewing amidotrizoic acid solely as a useful chemical product to recognizing it as a xenobiotic compound with a distinct environmental lifecycle that requires careful study and management. nih.govnih.gov
Key Methodological Advancements Driving Research Progress
The evolution in the study of amidotrizoic acid has been intrinsically linked to advancements in analytical methodology. Early studies relied on classical chemical techniques, while modern research employs highly sophisticated instrumentation capable of detecting and quantifying the compound at trace levels.
Classical Methods: In the initial phases of synthesis and characterization, traditional analytical methods were employed. For example, Volhard's back titration method, a classic titrimetric analysis, was used to determine the total iodine content in synthesized products, providing a measure of the success of the iodination reaction. mu-varna.bg
Chromatographic Techniques: The advent of chromatography revolutionized the analysis of amidotrizoic acid. High-Performance Liquid Chromatography (HPLC) became a standard method for separating the compound from impurities during synthesis and for its quantification in various samples. quickcompany.inbohrium.com
Hyphenated Mass Spectrometry Techniques: The most significant leap in analytical capability came from coupling chromatography with mass spectrometry. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that provides the high sensitivity and selectivity required to detect amidotrizoic acid at the nanogram-per-liter concentrations typically found in environmental water samples. aquaenergyexpo.com This has been crucial for environmental monitoring and fate studies. aquaenergyexpo.comtdx.cat Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied, often requiring a derivatization step. aquaenergyexpo.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For studies focusing on the degradation of amidotrizoic acid and the fate of its iodine atoms, Ion Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP/MS) has proven invaluable. This technique allows researchers to separate and quantify the different inorganic iodine species (like iodide and iodate) that are formed during oxidation processes such as ozonation, providing detailed insight into the degradation pathways. news-medical.net
These methodological advancements have enabled the research focus to shift from the macro-scale of chemical synthesis to the micro-scale of environmental trace analysis and biochemical interaction.
Table 2: Evolution of Analytical Methodologies in Amidotrizoic Acid Research
| Methodology | Application Area | Key Research Findings Enabled |
|---|---|---|
| Titrimetry (e.g., Volhard's method) | Early Synthesis | Determination of total iodine content in bulk synthesized products. mu-varna.bg |
| Spectroscopic Methods (FTIR, NMR) | Chemical Synthesis & Characterization | Confirmation of chemical structure and functional groups of synthesized molecules. mu-varna.bg |
| High-Performance Liquid Chromatography (HPLC) | Process Monitoring, Quantification | Purity assessment during synthesis quickcompany.in and quantification of the parent compound in degradation studies. bohrium.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Environmental Analysis | Detection and quantification at ultra-low (ng/L) concentrations in wastewater and surface water. aquaenergyexpo.com |
Q & A
Q. What are the standard analytical methods for quantifying amidotrizoic acid anion in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with internal standardization is widely used. For example, a validated protocol involves dissolving amidotrizoic acid in meglumine solution, adding an internal standard, and analyzing peak area ratios . Precision is ensured by comparing sample and reference solutions under identical chromatographic conditions. This method is critical for verifying purity and compliance with pharmacopeial standards (e.g., ≤5% impurities) .
Q. How can researchers ensure the stability of this compound in aqueous solutions during experimental studies?
Stability testing should include pH monitoring, temperature control, and light protection. For instance, amidotrizoic acid solutions are sensitive to hydrolysis, requiring storage at 4°C in amber glassware. Degradation can be tracked using UV-Vis spectroscopy or HPLC to detect iodinated byproducts like iodate .
Q. What are the key physicochemical properties of this compound relevant to its use as a contrast agent?
Its high iodine content (three iodine atoms per molecule) provides radiopacity, while carboxyl and acetamido groups enhance water solubility. These properties are optimized in formulations with meglumine or sodium hydroxide to achieve isotonicity and biocompatibility .
Advanced Research Questions
Q. How should researchers design clinical studies to compare this compound with newer contrast agents (e.g., iodixanol) in endoscopic procedures?
Propensity score matching is recommended to address confounding variables. In a study comparing amidotrizoic acid and iodixanol, patient cohorts were matched for demographics, serum bilirubin levels, and procedural factors (e.g., pancreatic stent placement). Outcomes like post-ERCP pancreatitis (PEP) incidence and serum amylase elevation were analyzed using Fisher’s exact test and t-tests . Sample sizes must be statistically powered to detect clinically meaningful differences (e.g., ≥5% PEP rate variation).
Q. What methodological challenges arise when analyzing environmental persistence of this compound in aquatic systems?
Longitudinal monitoring with LC-MS/MS or IC-ICP/MS is required to detect low concentrations (ng/L–μg/L). For example, Rhine River studies revealed decreasing trends in amidotrizoic acid loads, but seasonal variability (e.g., temperature-dependent degradation) complicates trend analysis . Researchers must account for matrix effects (e.g., organic matter interference) and validate recovery rates (≥95%) .
Q. How can contradictory findings on this compound’s nephrotoxicity be resolved in preclinical models?
Discrepancies often stem from dosing protocols or animal models. A meta-analysis approach is recommended: aggregate data from studies using standardized metrics (e.g., serum creatinine, histopathology) and apply random-effects models to quantify heterogeneity. Experimental variables like hydration status and co-administered drugs (e.g., NSAIDs) should be harmonized .
Q. What advanced techniques are used to characterize ozonization byproducts of this compound in water treatment?
IC-ICP/MS identifies inorganic iodine species (e.g., iodate) formed during ozonization, while LC-UV tracks residual parent compound. For amidotrizoic acid, 95% iodine converts to iodate after 210 minutes, but 8% remains intact, suggesting incomplete degradation . Researchers must optimize ozone doses to minimize toxic byproducts.
Methodological Guidance
Q. How should researchers address data variability in this compound pharmacokinetic studies?
Use population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Covariates like renal function, body mass index, and co-medications should be included. Non-compartmental analysis (NCA) is suitable for estimating AUC and half-life, but Bayesian methods improve precision in sparse sampling scenarios .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Logistic regression or benchmark dose (BMD) modeling is appropriate. For example, a study linking contrast-induced nephropathy to amidotrizoic acid dose might use BMD to identify the threshold dose associated with a 10% adverse effect increase. Confounding factors (e.g., pre-existing diabetes) require stratification .
Q. How can researchers validate novel this compound detection methods in complex biological matrices?
Follow ICH Q2(R1) guidelines for validation. Parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
